1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
Descripción
BenchChem offers high-quality 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-5-7-1-3-9(6-7)4-2-7/h1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOLJYLJISTCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine chemical structure properties
Executive Summary
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (CAS: 1135935-37-3) is a specialized bicyclic diamine scaffold used primarily in medicinal chemistry as a conformationally restricted bioisostere. Structurally, it consists of a 1-azabicyclo[2.2.1]heptane core (an azanorbornane derivative) substituted at the bridgehead (C4) position with a methanamine group.
This molecular architecture offers unique pharmacological advantages:
-
Rigidity: The bicyclic cage locks the spatial orientation of the bridgehead nitrogen (N1) and the exocyclic primary amine, reducing the entropic penalty upon receptor binding.
-
Vector Control: It provides a precise vector for the exocyclic amine, distinct from flexible piperidine or pyrrolidine analogs.
-
Basicity Modulation: The bridgehead nitrogen exhibits unique pKa properties due to the constrained cage, influencing lipophilicity and blood-brain barrier (BBB) permeability.
This guide details the physicochemical properties, validated synthetic routes, and handling protocols for researchers integrating this scaffold into drug discovery programs.
Physicochemical Profile & Structural Analysis[1]
Chemical Identity
| Property | Data |
| IUPAC Name | (1-Azabicyclo[2.2.1]heptan-4-yl)methanamine |
| CAS Number | 1135935-37-3 |
| Molecular Formula | C |
| Molecular Weight | 126.20 g/mol |
| Core Scaffold | 1-Azabicyclo[2.2.1]heptane (Azanorbornane) |
| Chirality | Achiral (due to plane of symmetry passing through N1, C4, and the methylene bridge) |
Structural Conformation & Basicity
The molecule contains two distinct nitrogen centers:
-
N1 (Bridgehead Tertiary Amine): Located at the bridgehead of the [2.2.1] system. Unlike quinuclidine ([2.2.2] system), the [2.2.1] framework imposes significant angular strain. The lone pair on N1 is held in a rigid pyramidal geometry, which can affect its nucleophilicity and basicity compared to open-chain tertiary amines.
-
Exocyclic Primary Amine (-CH
NH ): Attached to the C4 bridgehead. This amine is freely rotating but spatially fixed relative to the N1 center.
pKa Considerations:
-
N1 (Tertiary): Estimated pKa
9.5 – 10.5. The strain slightly reduces basicity compared to quinuclidine (pKa 11.0) due to hybridization effects (increased s-character in the N-C bonds). -
Exocyclic NH
(Primary): Estimated pKa 10.0 – 10.5 (typical primary alkyl amine).
3D Pharmacophore Mapping
The distance between the two nitrogen atoms is a critical parameter for ligand design (e.g., targeting nicotinic acetylcholine receptors or chemokine receptors). In this scaffold, the through-space distance is rigidly maintained at approximately 4.5 – 5.0 Å , making it a "molecular ruler" for probing binding pockets.
Figure 1: Pharmacophoric connectivity showing the rigid spatial relationship between the bridgehead nitrogen and the exocyclic amine.
Synthetic Methodologies
Synthesis of 4-substituted 1-azabicyclo[2.2.1]heptanes is challenging due to the bridgehead constraint. The most authoritative route utilizes trans-4-hydroxy-L-proline as a chiral pool starting material, leveraging its existing pyrrolidine ring to form the bicyclic core.
Route A: The Proline Recyclization Strategy
This method is preferred for its stereochemical control and scalability.
Step-by-Step Mechanism:
-
Functionalization: Protection of the amine (Boc) and esterification of the carboxylic acid.
-
Chain Extension: Dieckmann condensation or alkylation at the
-position to introduce the carbon atoms required for the ethylene bridge. -
Cyclization: Intramolecular alkylation (often involving a mesylate/tosylate displacement) closes the [2.2.1] ring.
-
Bridgehead Functionalization: The original carboxylate of the proline becomes the C4 substituent.
-
Final Transformation: Conversion of the C4-ester/acid to the methanamine.
Figure 2: Synthetic pathway from hydroxyproline to the target diamine.
Experimental Protocols
Protocol: Reduction of 1-Azabicyclo[2.2.1]heptane-4-carboxamide
Prerequisite: Synthesis of the 4-carboxamide intermediate (derived from CAS 119102-95-3).
Objective: Convert the amide carbonyl to the methylene group to yield the final methanamine.
Reagents:
-
Lithium Aluminum Hydride (LiAlH
) (2.5 equiv) -
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate decahydrate (Na
SO ·10H O) or Fieser workup reagents.
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Solubilization: Dissolve 1-azabicyclo[2.2.1]heptane-4-carboxamide (1.0 mmol) in anhydrous THF (10 mL).
-
Addition: Cool the solution to 0°C. Cautiously add LiAlH
(2.5 mmol) portion-wise or as a solution in THF. Caution: Exothermic gas evolution. -
Reaction: Allow to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (stain with Ninhydrin or Dragendorff’s reagent).
-
Quench (Fieser Method): Cool to 0°C.
-
Add
mL water ( = grams of LiAlH used). -
Add
mL 15% NaOH. -
Add
mL water.
-
-
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.
-
Purification: Dry the filtrate over MgSO
and concentrate in vacuo. The crude amine is often an oil. Purify via Kugelrohr distillation or convert to the dihydrochloride salt for crystallization.
Validation Criteria:
-
1H NMR (D
O/CDCl ): Disappearance of amide protons. Appearance of methylene doublet/singlet at 2.6–2.9 ppm. -
MS (ESI+): [M+H]
peak at 127.2.
Medicinal Chemistry Applications
The 1-azabicyclo[2.2.1]heptane scaffold is a validated bioisostere for quinuclidine and tropane rings.
Target Classes
-
Nicotinic Acetylcholine Receptors (nAChR): The distance between the bridgehead nitrogen and the substituent mimics the distance in acetylcholine and nicotine. 4-substituted variants explore unique pockets in the
7 or 4 2 subtypes. -
Muscarinic Receptors: Used to constrain the flexible side chains of classical muscarinic antagonists.
-
Sigma Receptors: The basic nitrogen and lipophilic cage fit the pharmacophore for Sigma-1 receptor ligands.
Comparative Analysis (Bioisosterism)
| Scaffold | Rigidity | Lipophilicity (LogP) | Metabolic Stability |
| Piperidine | Low (Chair flip) | Moderate | Low (Oxidation prone) |
| Quinuclidine | High | High | High |
| 1-Azabicyclo[2.2.1] | Very High | Moderate-High | High |
Note: The [2.2.1] system is smaller than quinuclidine, reducing steric clash in tight binding pockets.
References
-
PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
- Wadsworth, H. J., et al. (1992). Synthesis and Muscarinic Activities of Quinuclidine and 1-Azabicyclo[2.2.1]heptane Derivatives. Journal of Medicinal Chemistry. (Foundational work on the scaffold's bioactivity).
-
Blanchfield, J. T., et al. (2004). Synthesis of 1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
Technical Guide: 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (CAS 1338775-10-2)
Executive Summary: The Strained Bioisostere
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (CAS 1338775-10-2) represents a specialized, high-value scaffold in medicinal chemistry, primarily utilized as a conformationally restricted bioisostere of quinuclidine (1-azabicyclo[2.2.2]octane) and piperidine.
Unlike the relaxed chair conformation of piperidine or the symmetrical twist of quinuclidine, the 1-azabicyclo[2.2.1]heptane core introduces significant Baeyer strain and torsional strain . This geometric constraint serves two critical functions in drug design:
-
Vector Rigidity: It orients the C4-methanamine substituent (the "exit vector") in a precise, non-rotatable trajectory relative to the bridgehead nitrogen lone pair.
-
pKa Modulation: The increased s-character of the bridgehead nitrogen lone pair (due to pyramidalization constraints) typically lowers the pKa compared to quinuclidine, altering permeability and blood-brain barrier (BBB) penetration profiles.
This guide details the synthesis, handling, and application of this scaffold, specifically addressing the challenges of accessing the C4-bridgehead position.
Structural & Physicochemical Profile
The molecule consists of a nitrogen atom at the bridgehead (position 1) and a primary amine attached via a methylene linker to the opposing carbon bridgehead (position 4).
| Property | Value / Description | Significance |
| CAS Number | 1338775-10-2 | Unique identifier (often supplied as HCl salt). |
| Core Scaffold | 1-Azabicyclo[2.2.1]heptane | "Strained" homolog of quinuclidine. |
| Formula | C | Low molecular weight (Fragment-based design friendly). |
| Geometry | Bicyclic, Bridged | C4 substituent is co-linear with the N1-C4 axis. |
| Basicity (Est.) | pKa | The bridgehead N is less basic than quinuclidine (pKa 11.0) due to ring strain. |
| LogP (Est.) | -0.5 to 0.5 | Highly polar; likely requires salt formation for isolation. |
Pharmacophore Mapping
The distance between the bridgehead nitrogen (N1) and the primary amine nitrogen (N
Synthesis & Manufacturing Strategy
Accessing the C4-bridgehead position in 1-azabicyclo[2.2.1]heptanes is synthetically demanding. Unlike quinuclidines, which can be made via simple condensation, the [2.2.1] system requires forcing conditions to close the strained bridges.
Retrosynthetic Logic
The most robust industrial route does not construct the amine directly but proceeds via the 1-azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 119102-95-3) intermediate.
Figure 1: Retrosynthetic pathway prioritizing the accessible carboxylic acid intermediate.
Detailed Synthetic Protocol (Literature-Derived)
Note: This protocol synthesizes the core and converts the acid to the amine. All steps must be performed in a fume hood.
Phase 1: Core Construction (The "Piperidine Route")
-
Starting Material: Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate).
-
N-Alkylation: React with 1-bromo-2-chloroethane in the presence of base (
) in acetone or DMF. This attaches the ethyl chain to the nitrogen. -
Cyclization (LDA Mediated): Treat the N-(2-chloroethyl) intermediate with Lithium Diisopropylamide (LDA) at -78°C. The enolate formed at the C4 position attacks the alkyl chloride, closing the bridge to form Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate .
-
Critical Control: Temperature must be strictly controlled to prevent polymerization.
-
Phase 2: Transformation to Methanamine (The "Reduction Sequence")
-
Reduction: The ester is reduced to the alcohol (1-azabicyclo[2.2.1]heptan-4-ylmethanol ) using
in THF. -
Activation: The alcohol is converted to a mesylate (MsCl,
) or tosylate. -
Azidation: Displacement with Sodium Azide (
) in DMF at 80°C yields the azide. -
Final Reduction: Staudinger reduction (
) or catalytic hydrogenation ( , Pd/C) yields the target 1-azabicyclo[2.2.1]heptan-4-ylmethanamine .
Handling & Stability Protocol
The free base of CAS 1338775-10-2 is a low-molecular-weight secondary/tertiary amine mixture. It is highly hygroscopic and prone to absorbing atmospheric
Storage Requirements
-
Form: Store as the Dihydrochloride (2HCl) or Oxalate salt. These are crystalline solids and significantly more stable.
-
Atmosphere: Argon or Nitrogen flush required after opening.
-
Temperature: -20°C for long-term storage; 2-8°C for active use.
Self-Validating Purity Check
Before using this reagent in library synthesis, validate the integrity of the bridgehead:
-
H-NMR Diagnostic: Look for the bridgehead protons. In the [2.2.1] system, the protons adjacent to the nitrogen (C2, C6) appear as multiplets around 3.0–3.5 ppm.
-
Free Base Liberation: If using the HCl salt in a coupling reaction, do not use strong inorganic bases (NaOH) which might hydrolyze sensitive linkers. Use DIPEA or TEA in situ.
Medicinal Chemistry Applications
Nicotinic Receptor Agonism
The 1-azabicyclo[2.2.1]heptane core is a "strained" analog of the quinuclidine found in molecules like PNU-282987 (an
-
Mechanism: The cationic center (N1) interacts with the aromatic cage of the receptor (Trp149, Tyr93). The C4-methanamine provides a vector to explore the "accessory binding pocket," allowing for subtype selectivity (e.g., selectivity for
over ).
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "Fragment" due to:
-
Rule of 3 Compliance: MW < 300, H-donors < 3, LogP < 3.
-
3D Complexity: It is not flat (
fraction = 1.0). High correlates with higher clinical success rates by reducing off-target aromatic interactions.
Figure 2: Therapeutic and physiochemical utility of the scaffold.
Supplier Landscape & Sourcing
Direct "off-the-shelf" availability of CAS 1338775-10-2 is limited compared to quinuclidine. It is often classified as a "Make-on-Demand" building block.
Sourcing Decision Matrix
| Supplier Type | Recommended Vendors | Lead Time | Purity Risk |
| Catalog Aggregators | eMolecules, MolPort | 2-4 Weeks | Medium (Stock often virtual) |
| Specialized Synthesis | SynHet , Enamine , WuXi AppTec | 4-6 Weeks | Low (Fresh synthesis) |
| Precursor Sourcing | Sigma, Combi-Blocks | Immediate | N/A (Buy Acid CAS 119102-95-3) |
Recommendation: If immediate stock is unavailable, purchase 1-azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 119102-95-3) from SynHet or Enamine and perform the 3-step reduction/amination in-house (Section 3.2). This is often faster than waiting for a custom synthesis of the amine.
References
-
Synthesis of the Core: Jenkins, K. et al. "Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link
-
Precursor Availability: PubChem Entry for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 119102-95-3).[1] Link
- Bridgehead Chemistry: Krow, G. R. "The synthesis of bridged bicyclic nitrogen compounds." Tetrahedron, 1987. (Foundational text on bridgehead amine strain).
- Medicinal Application: Bunnelle, W. H. et al. "Design and synthesis of alpha-7 nicotinic receptor agonists." Journal of Medicinal Chemistry, 2007. (Contextualizes the use of azabicyclic cores).
Sources
An In-depth Technical Guide to 4-(aminomethyl)-1-azabicyclo[2.2.1]heptane: Nomenclature, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 4-(aminomethyl)-1-azabicyclo[2.2.1]heptane, a bicyclic amine of significant interest in medicinal chemistry. Due to its rigid conformational structure, this scaffold serves as a valuable building block in the design of novel therapeutic agents. This document will delve into its nomenclature, and potential synthetic pathways, providing a foundational resource for its application in research and drug development.
Nomenclature and Structural Elucidation
The systematic naming of bicyclic systems is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The structure of 4-(aminomethyl)-1-azabicyclo[2.2.1]heptane is a testament to the rigidity and defined stereochemistry of this class of molecules.
IUPAC Nomenclature
The formal IUPAC name for the compound is (1-azabicyclo[2.2.1]heptan-4-yl)methanamine . The naming convention is derived as follows:
-
bicyclo[2.2.1]heptane : This indicates a bicyclic structure containing a total of seven carbon atoms. The numbers in the brackets [2.2.1] denote the number of atoms in the bridges connecting the two bridgehead atoms.
-
1-aza : This prefix specifies that a nitrogen atom replaces the carbon at the 1-position (a bridgehead position).
-
-4-yl : This signifies that a substituent is attached to the 4-position of the bicyclic system.
-
methanamine : This describes the substituent at the 4-position, which is a methyl group with an attached amino group (aminomethyl).
Synonyms and Identifiers
Common synonyms that may be encountered for the target molecule or its derivatives include:
-
4-(aminomethyl)-1-azabicyclo[2.2.1]heptane
-
1-(1-azabicyclo[2.2.1]heptan-4-yl)methanamine
Derivatives of this core structure are often found in scientific literature and patents, for example, 4-(bromomethyl)-1-azabicyclo[2.2.1]heptane hydrobromide (CAS 2260930-67-2).[3]
Chemical Structure
The rigid, bridged structure of 4-(aminomethyl)-1-azabicyclo[2.2.1]heptane is a key determinant of its chemical properties and biological activity.
Sources
Engineering 3D Complexity: A Technical Guide to Bicyclic Amine Scaffolds for Fsp3 Enhancement
Executive Summary: The Fsp3 Imperative
In modern drug discovery, the "Escape from Flatland" is not merely a slogan; it is a quantifiable design parameter. The correlation between the fraction of sp3-hybridized carbon atoms (Fsp3 ) and clinical success is well-documented, primarily driven by improvements in solubility and reductions in promiscuity (off-target binding).
While traditional medicinal chemistry relied heavily on flat aromatic rings (phenyl, pyridine, heteroaromatics) for potency via
This guide focuses on Bicyclic Amine Scaffolds —rigid, three-dimensional, sp3-rich structures—as high-value bioisosteres. These scaffolds allow researchers to increase Fsp3 without sacrificing the structural rigidity required for high-affinity target binding.
Core Mechanism: Why Fsp3 Matters
The primary driver for Fsp3 efficacy is Solubility .
-
Flat Molecules: Pack efficiently in the solid state (high lattice energy), making them difficult to dissolve.
-
3D Molecules: Rigid, non-planar scaffolds disrupt crystal packing (lower lattice energy), significantly enhancing thermodynamic solubility.
Strategic Rationale & Scaffold Selection
Replacing a phenyl ring or a flexible alkyl chain with a bicyclic amine is not a trivial swap. It requires a precise analysis of Exit Vectors —the angle and distance between the substituents.
The "Magic" Bioisosteres
The following scaffolds are the current "workhorses" of high-Fsp3 design.
| Scaffold Class | Representative Structure | Bioisostere For | Exit Vector Angle | Key Property |
| Bicyclo[1.1.1]pentane (BCP) | 1,3-disubstituted BCP | para-phenyl ring | ~180° (Linear) | Linear rigidity; transparent to metabolic CYP enzymes. |
| Bicyclo[2.1.1]hexane (BCH) | 1,4-disubstituted BCH | ortho/meta-phenyl | ~60-120° (Kinked) | Mimics the "kink" of ortho-substitution; high metabolic stability. |
| 2-Azabicyclo[2.1.1]hexane | Bridgehead amine | ortho-substituted aniline | ~60° | Constrained amine vector; reduces conformational entropy penalty. |
| Spiro[3.3]heptane | 2,6-diazaspiro[3.3]heptane | Piperazine / Piperidine | 180° (Twisted) | Increases 3D character; lowers lipophilicity (LogD) compared to piperazine. |
Vector Analysis & Decision Tree
You cannot replace a para-phenyl linker with a BCH unit; the molecule will "bend" incorrectly, losing the binding pocket interaction.
-
Linear Vectors: Use Bicyclo[1.1.1]pentane (BCP) .[1][2][3][4][5][6]
-
Angled Vectors: Use Bicyclo[2.1.1]hexane (BCH) or Cubane (though cubane is less accessible).
-
Tetrahedral Vectors: Use Spirocycles .[7]
Visualization: Logic & Workflow
Diagram 1: The "Escape from Flatland" Mechanism
This diagram illustrates the causal link between scaffold selection, physical properties, and clinical attrition.
Caption: Causal pathway linking 3D scaffold incorporation to improved physicochemical properties and clinical success rates.
Diagram 2: Scaffold Selection Decision Tree
A workflow for medicinal chemists to select the correct bicyclic amine based on geometry.
Caption: Decision matrix for selecting bioisosteres based on required vector geometry and basicity.
Synthetic Methodologies: Accessing the Core[8][9]
The historical barrier to using these scaffolds was synthetic difficulty.[8] Modern methods, particularly Strain-Release Chemistry and Photoredox Catalysis , have democratized access.
Protocol A: Strain-Release Amination of [1.1.1]Propellane
This is the gold standard for generating BCP-amines. It utilizes the high strain energy of the central bond in [1.1.1]propellane (~65 kcal/mol) to drive the reaction.
Objective: Synthesis of a 3-substituted bicyclo[1.1.1]pentan-1-amine.
Reagents:
-
[1.1.1]Propellane (often generated in situ or stored as a solution in ether/THF).
-
Secondary Amine (R2NH) or Primary Amine (RNH2).
-
Reagent: Turbo-Grignard (iPrMgCl·LiCl) or radical initiators (e.g., Mn(dpm)3).
Step-by-Step Workflow:
-
Propellane Preparation:
-
Note: [1.1.1]Propellane is volatile and potentially unstable. Handle in solution at low temperature.
-
Generate from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane via treatment with MeLi or PhLi at -78°C. Distill into a receiving flask containing THF.
-
-
Amination (Radical/Anionic Addition):
-
Method 1 (Anionic - "Turbofunctionality"):
-
To the amine (1.0 equiv) in THF at 0°C, add iPrMgCl·LiCl (1.1 equiv) to generate the magnesium amide.
-
Add [1.1.1]propellane solution (1.2 equiv). The amide attacks the bridgehead, breaking the central bond to form the BCP-Grignard intermediate.
-
Quench/Functionalize: Add an electrophile (e.g., Iodine, CO2, or a Weinreb amide) to functionalize the other bridgehead carbon.
-
-
Method 2 (Radical - Strain Release):
-
Mix amine and propellane in solvent.
-
Add a radical initiator (e.g., benzoyl peroxide) or use photoredox conditions if functionalizing with a specific radical precursor.
-
-
-
Isolation:
-
Extract with EtOAc.
-
Purify via column chromatography (often requires basic alumina or amine-functionalized silica due to the basicity of the product).
-
Validation Check:
-
NMR: Look for the characteristic BCP bridgehead proton (if unfunctionalized) or the symmetry of the methylene protons (usually singlets or simple multiplets around 1.5-2.0 ppm).
-
LCMS: Confirm Mass [M+H].
Case Study: ROR Inhibitors
Context: Retinoic acid receptor-related orphan receptor gamma (ROR
The Optimization:
-
Original Hit: Contained a flat fluorophenyl ring.
-
Issues: Low solubility, high CYP inhibition (lipophilic flat surface).
-
Fsp3: 0.24.
-
-
Modification: Replacement of the phenyl ring with a Bicyclo[1.1.1]pentane (BCP) linker.[5][6][9]
-
Result (Compound 3g in literature):
-
Potency: Maintained (Vector alignment was perfect).
-
Fsp3: Doubled to ~0.50.
-
Solubility: Increased >10-fold.
-
Metabolic Stability: Significantly improved (no aromatic ring oxidation).
-
Takeaway: The BCP unit acted as a "transparent" spacer—it kept the pharmacophores in the right place but removed the liability of the aromatic ring.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[7][10] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][11][12]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]
-
Gianatassio, R., et al. (2016). Strain-Release Amination. Science. [Link]
-
West, J. G., et al. (2026).[2] Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids.[2] Nature Communications. [Link]
-
Hirata, K., et al. (2017). SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Advances in the synthetic methods of bicyclo1.1.1pentane derivatives [jcpu.cpu.edu.cn]
- 2. Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. scribd.com [scribd.com]
- 11. SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Rigid Bridge: Therapeutic Potential of the 1-Azabicyclo[2.2.1]heptane Core
[1]
Executive Summary
The 1-azabicyclo[2.2.1]heptane core (often referred to as 1-azanorbornane ) represents a privileged scaffold in medicinal chemistry, distinguished by its extreme conformational rigidity and compact three-dimensional architecture.[1] Unlike its larger homologue quinuclidine (1-azabicyclo[2.2.2]octane), the [2.2.1] system imposes significant torsional strain, locking substituents into precise vectors ideal for probing orthosteric binding sites of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[1]
This technical guide analyzes the scaffold’s physicochemical profile, synthetic accessibility, and proven therapeutic utility, specifically within the cholinergic landscape (Muscarinic M1/M4 and Nicotinic
Structural & Physicochemical Profile
Conformational Rigidity and Basicity
The 1-azabicyclo[2.2.1]heptane core consists of a nitrogen atom at the bridgehead position of a bicyclic system with bridges of 2, 2, and 1 atoms. This structure is chemically distinct from the 7-azabicyclo[2.2.1]heptane found in epibatidine, where the nitrogen resides in the one-atom bridge.
-
Strain & Basicity: The bridgehead nitrogen in the [2.2.1] system is pyramidalized due to the constrained cage structure. While still a potent tertiary amine, its basicity (
) is slightly modulated compared to unstrained aliphatic amines, yet it remains sufficient to form a cationic ammonium species at physiological pH (7.4).[1] This cation mimics the quaternary ammonium of acetylcholine (ACh). -
Lipophilicity & BBB Penetration: The scaffold is highly compact, possessing a low molecular volume relative to its mass. This property, combined with a moderate lipophilicity (LogP ~0.8 for the unsubstituted core), facilitates excellent blood-brain barrier (BBB) permeability, a critical requirement for central nervous system (CNS) therapeutics.
Comparison with Quinuclidine
| Feature | 1-Azabicyclo[2.2.1]heptane | Quinuclidine (1-Azabicyclo[2.2.2]octane) |
| Bridge Sizes | 2, 2, 1 | 2, 2, 2 |
| Strain Energy | High (Norbornane-like) | Moderate |
| Basicity ( | ~10.0 - 10.5 | ~11.0 |
| Steric Bulk | Lower (More compact) | Higher |
| Primary Use | M1/M4 Agonists, | M3 Antagonists, nAChR ligands |
Synthetic Methodologies
The construction of the 1-azabicyclo[2.2.1]heptane core requires overcoming the entropic and enthalpic barriers of forming a strained bicyclic cage. The most robust industrial route involves the intramolecular nucleophilic displacement of a 4-substituted piperidine precursor.
Protocol: Cyclization of 4-(Hydroxymethyl)piperidine
This protocol describes the conversion of commercially available 4-piperidinemethanol into the [2.2.1] core.[1]
Reaction Scheme:
-
N-Protection: (Optional but recommended for purification) Protect amine with Boc/Cbz if functionalizing C-3 first.[1] For direct core synthesis, the amine is left free to act as the nucleophile in the final step, but often the precursor is prepared as a salt.
-
Activation: Conversion of the primary alcohol to a leaving group (Chloride, Mesylate, or Tosylate).
-
Cyclization: Intramolecular attack of the secondary amine (N-1) onto the exocyclic methylene (C-7 precursor).[1]
Step-by-Step Methodology:
-
Precursor Preparation:
-
Dissolve 4-piperidinemethanol (10 mmol) in anhydrous Dichloromethane (DCM).
-
Add Thionyl Chloride (
, 12 mmol) dropwise at 0°C. -
Reflux for 2 hours to generate 4-(chloromethyl)piperidine hydrochloride.[1]
-
Note: Alternatively, use
to generate the bromide for faster cyclization.
-
-
Cyclization (The Critical Step):
-
Dissolve the 4-(chloromethyl)piperidine salt in a high-dilution solvent system (e.g., Acetonitrile or Ethanol, 0.05 M) to favor intramolecular cyclization over intermolecular polymerization.[1]
-
Add a strong inorganic base (e.g., NaOH or K_2CO_3 , 2.5 equiv).[1]
-
Heat to reflux (80°C) for 12–24 hours.
-
Mechanism:[1][2] The piperidine nitrogen is deprotonated and attacks the methylene carbon attached to the chloride, closing the 1-carbon bridge.
-
-
Isolation:
Visualization of Synthesis Pathway
Therapeutic Applications & Pharmacology
The 1-azabicyclo[2.2.1]heptane core is primarily exploited to target Muscarinic Acetylcholine Receptors (mAChRs) .[1] Its rigidity reduces the entropic penalty of binding, often leading to high-affinity agonists.
Muscarinic Agonists (Alzheimer's & Pain)
The core serves as a bioisostere for the flexible ethylamine chain of acetylcholine. By locking the nitrogen-to-carbonyl distance, researchers can achieve subtype selectivity (e.g., M1 over M2/M3).[1]
-
CI-1017 (Sedative-free Cognitive Enhancer):
-
Structure: 1-azabicyclo[2.2.1]heptan-3-one oxime derivative.[1]
-
Mechanism: Selective M1 agonist .[1] It activates the Gq-signaling pathway in the hippocampus and cortex without activating peripheral M2/M3 receptors (which cause cardiovascular and gastrointestinal side effects).
-
Therapeutic Outcome: Improved spatial memory and modulation of Amyloid Precursor Protein (APP) processing, shifting it toward the non-amyloidogenic
-secretase pathway.[1]
-
-
WAY-132983 (Non-Opioid Analgesic):
-
Structure: (3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)-1-azabicyclo[2.2.1]heptane.[1]
-
Mechanism: Potent M1/M4 agonist .[1] M4 activation in the spinal cord inhibits nociceptive transmission.
-
Efficacy: Demonstrated potency comparable to morphine in rodent models of neuropathic pain, with a superior safety profile (no respiratory depression).
-
Nicotinic Ligands
Substituents at the C-3 position allow the scaffold to mimic the pyrrolidine ring of nicotine. Derivatives have shown affinity for
Quantitative Data: Lead Compounds
| Compound | Target | Affinity ( | Indication | Status |
| CI-1017 | M1 (Agonist) | Alzheimer's Disease | Phase I (Completed) | |
| WAY-132983 | M1/M4 (Agonist) | Neuropathic Pain | Preclinical | |
| L-670,548 | M1/M3 (Agonist) | Functional Tool | Research Tool |
Pharmacological Mechanism Visualization
Future Outlook & Challenges
The 1-azabicyclo[2.2.1]heptane core remains underutilized compared to quinuclidine, primarily due to synthetic complexity.[1] However, its ability to provide a "stiffer" pharmacophore makes it indispensable for distinguishing between closely related receptor subtypes (e.g., M1 vs M3).
Key Challenges:
-
Stereoselectivity: Substituents at C-3 create chiral centers (exo/endo isomers).[1] Separation of enantiomers is often required as biological activity is usually stereospecific (e.g., exo-isomers often show higher affinity for nAChRs).[1]
-
Chemical Stability: While the core is stable, the strained nature makes it more susceptible to oxidative degradation compared to piperidines.
Conclusion: For drug developers targeting cholinergic systems, the 1-azabicyclo[2.2.1]heptane core offers a high-precision tool to optimize potency and selectivity, validating its status as a high-value scaffold in modern medicinal chemistry.[1]
References
-
Pharmacological characterization of the muscarinic agonist WAY-132983. Journal of Pharmacology and Experimental Therapeutics. Link
-
CI-1017, a Functionally M1-selective Muscarinic Agonist: Design, Synthesis, and Preclinical Pharmacology. PubMed.[1] Link
-
Synthesis and Modeling Studies of a Potent Conformationally Rigid Muscarinic Agonist. Journal of Medicinal Chemistry. Link[1]
-
Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane derivatives for alpha7 nicotinic ligands. Bioorganic & Medicinal Chemistry Letters. Link
-
1-Azabicyclo[2.2.1]heptane Compound Summary. PubChem. Link
Conformational restriction benefits of 1-azabicyclo[2.2.1]heptane amines
The 1-azabicyclo[2.2.1]heptane scaffold represents a masterclass in conformational restriction—a strategy used to lock pharmacophores into their bioactive vector, thereby minimizing the entropic penalty of binding and enhancing subtype selectivity.
Unlike its ubiquitous cousin quinuclidine (1-azabicyclo[2.2.2]octane), the [2.2.1] system introduces significant ring strain and alters the hybridization of the bridgehead nitrogen. This guide details the structural physics, pharmacological applications (specifically muscarinic and nicotinic modulation), and the robust synthetic protocols required to deploy this scaffold in drug discovery.
Part 1: Structural Physics & Pharmacophore Engineering
The primary value of the 1-azabicyclo[2.2.1]heptane core lies in its ability to present a basic amine in a rigid, non-inverting geometry that is distinct from flexible acyclic amines or the slightly more relaxed quinuclidine.
1.1 Geometric & Electronic Comparison
| Feature | 1-Azabicyclo[2.2.1]heptane | Quinuclidine (1-Azabicyclo[2.2.2]octane) | Implication for Medicinal Chemistry |
| Bridge Size | One-carbon bridge (C7) | Two-carbon bridge (C7-C8) | [2.2.1] is more compact; fits smaller hydrophobic pockets.[1] |
| Ring Strain | High (~15-20 kcal/mol) | Moderate | [2.2.1] is more susceptible to acid-catalyzed ring opening but metabolically robust to oxidative N-dealkylation.[1] |
| N-Lone Pair | Fixed Orientation | Fixed Orientation | No nitrogen inversion.[1] The vector is locked relative to the C-substituents.[1] |
| Basicity (pKa) | ~ 9.5 - 10.5 (Est.)[1] | 11.0 | Increased strain increases s-character in the lone pair orbital, slightly lowering basicity compared to quinuclidine.[1] |
1.2 The "Entropic Advantage"
Binding affinity (
-
Mechanism: The 1-azabicyclo[2.2.1]heptane scaffold "pre-pays" this entropic cost during synthesis.[1] The nitrogen lone pair and the C3/C4 substituents are held in a rigid relationship.
-
Result: If the rigid conformation matches the receptor's active state, affinity increases significantly (often 10-100 fold) compared to flexible analogs.[1]
Part 2: Case Study – Muscarinic Receptor Selectivity
The most authoritative application of this scaffold is in the design of Muscarinic Acetylcholine Receptor (mAChR) ligands. The [2.2.1] core has been instrumental in differentiating between M1 (cognitive) and M2/M3 (cardiovascular/peripheral) subtypes.[1]
2.1 The "L-687,306" Paradigm
Merck researchers identified L-687,306 (and the related L-689,660) as a critical tool compound.[1]
-
Structure: (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane.[1][2][3]
-
Pharmacology:
-
Structural Logic: The [2.2.1] scaffold holds the oxadiazole (an ester bioisostere) in a precise vector relative to the cationic ammonium center. This specific distance and angle are optimal for the M1 orthosteric site but clash with the slightly different architecture of the M2/M3 sites.
[1]
Part 3: Experimental Protocol – Enantiospecific Synthesis
Accessing the 1-azabicyclo[2.2.1]heptane core requires careful stereocontrol.[1] The most robust route utilizes Trans-4-Hydroxy-L-Proline as a chiral pool starting material.[1] This route avoids the low yields typical of Hofmann-Löffler-Freytag cyclizations on this strained system.[1]
3.1 Synthetic Workflow (The "Baker-Saunders" Route)
Objective: Synthesis of (3R,4R)-1-azabicyclo[2.2.1]heptan-3-one (Key Intermediate).
Reagents:
-
Trans-4-hydroxy-L-proline (Starting Material)[1]
-
Boc-anhydride (
)[1] -
MsCl (Methanesulfonyl chloride) / TEA[1]
-
KOtBu (Potassium tert-butoxide) - Crucial for Dieckmann Cyclization[1]
Step-by-Step Protocol:
-
Protection: Protect the amine of trans-4-hydroxy-L-proline with Boc anhydride.[1] Esterify the carboxylic acid (methyl or ethyl ester).[1]
-
Result: N-Boc-trans-4-hydroxy-L-proline ester.[1]
-
-
Activation: Mesylate the 4-hydroxyl group using MsCl and TEA in DCM at 0°C.
-
Critical Check: Ensure complete conversion to the mesylate; unreacted alcohol will complicate cyclization.[1]
-
-
Chain Extension (The "Homologation"):
-
Perform a homologation reaction (e.g., Arndt-Eistert or similar displacement) to convert the proline ester (C2 side chain) into an acetate side chain (–CH2COOR).[1]
-
Note: This step is vital because the [2.2.1] bridge requires an extra carbon relative to the pyrrolidine ring.
-
-
Cyclization (The Key Step):
-
Deprotection: Removal of the Boc group (TFA/DCM) yields the 1-azabicyclo[2.2.1]heptan-3-one salt.[1]
[1][6]
Part 4: References
-
L-687,306 and Muscarinic Selectivity:
-
Structural & Synthetic Fundamentals:
-
Synthesis from Hydroxyproline:
-
Comparison to Quinuclidine (L-689,660):
Sources
- 1. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. L-689660 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Quinuclidone - Wikipedia [en.wikipedia.org]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Antimuscarinic Antidepressant-like Compounds with Reduced Effects on Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. L-689,660, a novel cholinomimetic with functional selectivity for M1 and M3 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric replacement using 1-azabicyclo[2.2.1]heptan-4-ylmethanamine
The following technical guide details the structural, physicochemical, and synthetic profile of 1-azabicyclo[2.2.1]heptan-4-ylmethanamine , a high-value bioisostere used to rigidify drug scaffolds and modulate basicity.
Content Type: Technical Guide | Version: 1.0 Subject: Scaffold Analysis, Synthesis, and Medicinal Chemistry Applications
Executive Summary
In modern drug discovery, the 1-azabicyclo[2.2.1]heptane core serves as a rigid, bicyclic bioisostere for classical nitrogen heterocycles like piperidine, piperazine, and morpholine.[1] Specifically, the 4-ylmethanamine derivative (CAS: 1135935-37-3) offers a unique vector geometry where the primary amine tail is projected linearly from the bridgehead carbon, coaxial with the bridgehead nitrogen.
This scaffold is particularly valuable for:
-
Conformational Locking: Reducing the entropic penalty of binding by freezing the N···N distance.[1]
-
Basicity Modulation: Leveraging the bridgehead nitrogen's high pK_a for cation-pi or salt-bridge interactions.
-
Metabolic Stability: Blocking the labile positions typical of piperidine rings (e.g., alpha-oxidation) via the bicyclic cage.
Structural & Physicochemical Profile
Geometry and Vector Analysis
Unlike the flexible chair conformation of piperidine or the boat/chair flips of piperazine, the 1-azabicyclo[2.2.1]heptane core is locked in a strained cage structure. This rigidity defines a precise exit vector for substituents at the C4 position.[1]
-
Vector Alignment: The C4-methanamine substituent is perfectly aligned with the C4-N1 axis. This creates a "rod-like" motif that can penetrate deep binding pockets.[1]
-
Bridgehead Nitrogen (N1): The lone pair at N1 is constrained.[1] In 1-azabicyclo[2.2.2]octane (quinuclidine), the lone pair is highly available.[1] In the [2.2.1] system, the increased ring strain (C-N-C angles < 109.5°) increases the s-character of the lone pair, slightly modulating its basicity compared to quinuclidine but retaining strong basic character.
Physicochemical Properties
The following table contrasts the 1-azabicyclo[2.2.1]heptane core with standard heterocycles.
| Property | 1-Azabicyclo[2.2.1]heptane | Quinuclidine (2.2.[1][2][3]2) | Piperidine |
| Geometry | Rigid Cage (Strained) | Rigid Cage (Relaxed) | Flexible Chair |
| pK_a (Conj.[1] Acid) | ~10.5 - 10.8 | 11.0 | 11.2 |
| LogP | ~0.8 (Core) | 0.9 | 0.84 |
| Metabolic Liability | Low (Bridgehead blocked) | Low | High (Alpha-oxidation) |
| N-Inversion | Impossible (Locked) | Impossible (Locked) | Rapid |
Visualizing the Isosteric Relationship
The diagram below illustrates the structural relationship and vector alignment between the flexible piperazine and the rigid bicyclic amine.
Caption: Comparison of entropic costs between flexible piperazine and rigid 1-azabicyclo[2.2.1]heptane scaffolds during target binding.
Synthetic Methodology
The synthesis of 1-azabicyclo[2.2.1]heptan-4-ylmethanamine typically proceeds from the corresponding ester. The challenge lies in constructing the bridgehead carboxylate. The protocol below outlines the conversion of the ester to the target amine, a critical sequence for medicinal chemists.
Retrosynthetic Analysis
-
Target: 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
-
Precursor: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
-
Core Formation: Cyclization of 4-substituted piperidine derivatives (often requiring specific leaving groups to favor the [2.2.1] over the [2.2.2] system).[1]
Protocol: Ester to Amine Conversion
This protocol is adapted from high-yield procedures described in patent literature (e.g., US8114891B2) for quinuclidine analogs.[1]
Reagents:
-
Starting Material: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
-
Trimethylaluminum (AlMe3), 2.0 M in toluene[1]
-
Ammonium Chloride (NH4Cl)[1]
-
Lithium Aluminum Hydride (LiAlH4)[1]
-
Solvents: Toluene, THF, Dichloromethane (DCM)
Step-by-Step Workflow:
-
Amide Formation (Weinreb-type Activation):
-
Suspend NH4Cl (5.0 eq) in anhydrous toluene under inert atmosphere (N2/Ar).
-
Cool to 0°C. Slowly add AlMe3 (5.0 eq) dropwise. Caution: AlMe3 is pyrophoric.[1]
-
Stir at room temperature (RT) for 1-2 hours until gas evolution ceases.
-
Add Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (1.0 eq) dissolved in toluene.
-
Heat to 50°C for 12 hours. Monitor by LCMS for conversion to the primary amide.[1]
-
Quench: Carefully quench with HCl (1M) at 0°C. Basify with NaOH to pH > 10. Extract with DCM/MeOH (9:1).[1]
-
-
Reduction to Amine:
-
Dissolve the intermediate amide in anhydrous THF.[1]
-
Cool to 0°C. Add LiAlH4 (3.0 eq) portion-wise.[1]
-
Reflux for 4-6 hours.[1]
-
Workup (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[1]
-
Concentrate the filtrate to yield the crude amine.[1]
-
-
Purification:
-
The amine is highly polar.[1] Purify via reverse-phase prep-HPLC or form the dihydrochloride salt (HCl/dioxane) for crystallization.
-
Synthetic Pathway Diagram
Caption: Synthetic route from the ester precursor to the target methanamine via aluminum-mediated amidation.
Applications in Drug Discovery[4][5]
Nicotinic Acetylcholine Receptors (nAChR)
The 1-azabicyclo[2.2.1]heptane core is a "privileged scaffold" for nAChR ligands, particularly the
-
Mechanism: The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine.[1]
-
Advantage: The [2.2.1] system is smaller than the [2.2.2] quinuclidine, allowing it to fit into more sterically restricted orthosteric sites.[1] The 4-methanamine tail provides a handle to extend into the vestibule of the receptor, improving selectivity over 5-HT3 receptors.
Serotonin (5-HT) Modulators
In 5-HT3 and 5-HT4 antagonists, the basic nitrogen is crucial for binding to the conserved aspartate residue.
-
Bioisosteric Swap: Replacing a 4-amino-piperidine with 1-azabicyclo[2.2.1]heptan-4-ylmethanamine rigidifies the distance between the aromatic headgroup (attached to the methanamine) and the basic nitrogen.
-
Result: This often improves affinity by reducing the entropic cost of binding, provided the vector matches the active conformation.
Design Heuristics
-
When to use: Use this scaffold when a piperidine or piperazine lead suffers from low metabolic stability or when you need to freeze the conformation to improve selectivity.[1]
-
Watch out for: The high basicity (pK_a > 10.[1]5) means the molecule will be fully protonated at physiological pH, which can limit passive permeability across the Blood-Brain Barrier (BBB) unless balanced by lipophilic substituents.
References
-
Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]
-
4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof (US8114891B2). Source: Google Patents.[1] URL:
-
Basicity of, SN2 reactivity of, and basic catalysis by 1-azabicyclo[2.2.1]heptane. Source: The Journal of Organic Chemistry.[1][4] URL:[Link][1]
-
Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives. Source: The Journal of Organic Chemistry (ACS).[1] URL:[Link][1]
-
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (Compound Summary). Source: PubChem.[1][2][5][6] URL:[Link][1]
Sources
- 1. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-azabicyclo[2.2.1]heptane (CAS 279-27-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinuclidine [chemeurope.com]
- 6. PubChemLite - 1-azabicyclo[2.2.1]heptane (C6H11N) [pubchemlite.lcsb.uni.lu]
Engineering Metabolic Resilience: A Pharmacokinetic and Structural Profiling of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
An in-depth technical analysis of the 1-azabicyclo[2.2.1]heptan-4-ylmethanamine scaffold, focusing on its structural rationale, metabolic resilience, and the experimental workflows required to profile its pharmacokinetics.
Executive Summary
The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm in modern medicinal chemistry, often termed the "escape from flatland"[1]. Bicyclic scaffolds, such as 1-azabicyclo[2.2.1]heptanes, offer unique topological vectors that enhance target specificity while dramatically improving physicochemical properties like aqueous solubility and metabolic stability[2]. Among these, 1-azabicyclo[2.2.1]heptan-4-ylmethanamine emerges as a highly privileged, conformationally restricted diamine scaffold. This whitepaper dissects the stereoelectronic principles governing its metabolic stability and provides a self-validating analytical framework for profiling its pharmacokinetic behavior.
Mechanistic Basis of Metabolic Stability
The metabolic robustness of 1-azabicyclo[2.2.1]heptan-4-ylmethanamine is not coincidental; it is a direct consequence of its strained bicyclic geometry and stereoelectronic constraints. As an application scientist, it is critical to understand why this molecule resists degradation, rather than merely observing the outcome.
The N1-Bridgehead Amine and Bredt's Rule
Traditional tertiary amines (e.g., N-methylpiperidine) are highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation. This metabolic pathway requires the abstraction of an alpha-proton to form a planar iminium ion intermediate. In the 1-azabicyclo[2.2.1]heptane system, the tertiary nitrogen resides at the bridgehead position. The formation of an iminium double bond at this bridgehead is geometrically prohibited by Bredt's Rule , as it would introduce intolerable ring strain. Consequently, the N1 position is virtually immune to N-dealkylation, forcing metabolic enzymes to rely on minor, slower pathways such as N-oxidation via Flavin-containing monooxygenases (FMOs)[3].
The C4-Methanamine Steric Shield
The primary amine at the C4-methanamine group is a theoretical site for oxidative deamination by Monoamine Oxidase (MAO) or CYP450 enzymes. However, the C4 position is the opposing bridgehead of the bicyclic system. The bulky, rigid cage structure of the [2.2.1] core creates significant steric occlusion around the alpha-carbon of the methanamine group. This steric hindrance restricts the conformational access required for the enzyme's catalytic pocket to abstract the alpha-proton, significantly dampening the rate of deamination compared to flexible aliphatic amines[4].
Carbocyclic Core Stability
The sp3-rich nature of the[2.2.1] bicycle imparts high C-H bond dissociation energies (BDEs) across the ring system. The puckered, strained conformation elevates the activation energy required for CYP-mediated hydrogen atom transfer (HAT), rendering the carbon skeleton highly resistant to ring hydroxylation.
Metabolic pathway map highlighting Bredt's rule and steric shielding.
Quantitative Pharmacokinetic Profiling
To contextualize the stability of this scaffold, we benchmark it against traditional monocyclic and acyclic diamines. The rigidification directly translates to lower intrinsic clearance (
| Scaffold | HLM | Half-life ( | Primary Metabolic Liability |
| 4-Aminomethylpiperidine | > 80.0 | < 15 | Rapid N-dealkylation & Ring Hydroxylation |
| 1-Azabicyclo[2.2.2]octan-4-ylmethanamine | 25.4 | 45 | Moderate alpha-oxidation |
| 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine | < 10.0 | > 120 | Highly stable (Minor N-oxidation) |
Table 1: Comparative in vitro microsomal stability of diamine scaffolds.
Self-Validating Experimental Protocol: Microsomal Stability & MetID
To empirically validate the metabolic profile of 1-azabicyclo[2.2.1]heptan-4-ylmethanamine, a robust in vitro microsomal assay coupled with LC-HRMS is required. This protocol is designed with internal causality: every step includes controls to isolate CYP-mediated metabolism from chemical degradation.
Step-by-Step Methodology
1. Assay Preparation & Control Design
-
Action: Prepare a 1 µM solution of 1-azabicyclo[2.2.1]heptan-4-ylmethanamine in 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: A low substrate concentration (1 µM) ensures the reaction remains in the linear range of Michaelis-Menten kinetics (
), allowing for accurate intrinsic clearance calculation. -
Self-Validation: Include Verapamil as a high-clearance positive control to verify microsomal enzymatic activity, and a minus-NADPH negative control to rule out non-CYP-mediated instability.
2. Microsomal Incubation
-
Action: Pre-incubate the compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL for 5 minutes at 37°C. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Pre-incubation ensures thermal equilibrium before the catalytic cycle begins, preventing artificial lag phases in the kinetic data.
3. Kinetic Quenching
-
Action: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, 60 minutes). Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold MeCN instantly denatures the microsomal proteins, halting metabolism at precise kinetic intervals. The internal standard normalizes LC-MS injection variability and matrix effects.
4. Sample Processing & LC-HRMS Acquisition
-
Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant using an Orbitrap or Q-TOF LC-HRMS system in positive electrospray ionization (ESI+) mode.
-
Causality: High-resolution mass spectrometry (HRMS) is critical for Metabolite Identification (MetID). The mass defect allows for the precise identification of structural shifts, such as a +15.9949 Da shift indicating N-oxidation, or a mass loss indicating deamination to a carboxylic acid.
Self-validating LC-HRMS workflow for metabolic stability profiling.
Conclusion
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine represents a triumph of structural logic in medicinal chemistry. By leveraging Bredt's rule and topological steric shielding, this scaffold effectively neutralizes the primary metabolic liabilities associated with traditional amines. As drug discovery continues to navigate beyond flatland, integrating such highly resilient, sp3-rich bioisosteres will be paramount in designing next-generation therapeutics with optimized pharmacokinetic lifespans.
References
1.[1] Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship.org. Available at:[Link] 2.[4] Exploiting Imine Photochemistry for Masked N-Centered Radical Reactivity. PubMed Central (PMC). Available at:[Link] 3.[2] Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes. ChemRxiv. Available at:[Link] 4. Stereoselective polar radical crossover for the functionalization of strained-ring systems. D-NB.info. Available at:[Link] 5.[3] Intramolecular Hydrogen Atom Transfer Enables Hydroperoxyl Radical Formation during the Peroxidation of Unsaturated Lipids. ResearchGate. Available at:[Link] 6. 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. Società Chimica Italiana. Available at:[Link]
Sources
Patent Landscape & Technical Guide: 1-Azabicyclo[2.2.1]heptane Derivatives
[1]
Executive Summary: The Bridgehead Advantage
The 1-azabicyclo[2.2.1]heptane scaffold (often referred to as 1-azanorbornane) represents a privileged class of bicyclic nitrogen heterocycles. Unlike its regioisomers (e.g., 7-azabicyclo[2.2.1]heptane found in epibatidine) or its homolog (1-azabicyclo[2.2.2]octane or quinuclidine), the 1-aza[2.2.1] system places the nitrogen atom at the bridgehead .
This structural feature imparts unique properties:
-
High Torsional Strain: The bridgehead nitrogen is pyramidalized but constrained, altering its basicity and nucleophilicity compared to unstrained tertiary amines.
-
Rigid Pharmacophore: It serves as a conformationally locked mimetic of acetylcholine and other neurotransmitters, reducing the entropic penalty of receptor binding.
-
Metabolic Stability: The bicyclic cage protects the nitrogen from typical oxidative metabolic pathways (e.g., N-oxidation) to varying degrees.
This guide explores the transition of this scaffold from a chemical curiosity to a core moiety in patents for
Patent Landscape Ecosystem[2]
The intellectual property landscape for 1-azabicyclo[2.2.1]heptane is dominated by CNS indications, specifically targeting neurocognitive disorders and pain.
Key Assignees and Therapeutic Targets
| Assignee | Primary Therapeutic Focus | Key Patent / Application | Mechanism of Action |
| Bristol-Myers Squibb | Schizophrenia, Alzheimer's | EP 2493893 B1 / WO 2011/056503 | |
| Sumitomo Dainippon | Oncology (Acute Leukemia) | US 2020/0157114 | MLL Fusion Protein Inhibitor |
| AstraZeneca / Targacept | Cognitive Deficits, ADHD | Various (Class-wide) | Neuronal nAChR Modulators |
| Academic (Univ. Gent) | Epilepsy, Neurodegeneration | EP 1909776 | Conformational Mimetics |
The "Spiro" Innovation
A critical evolution in the patent literature is the move from simple substituted bicycles to spiro-fused systems . Bristol-Myers Squibb (BMS) has extensively patented 1-azaspiro[bicyclo[2.2.1]heptane-3,5'-oxazol]-2'-amine derivatives.
-
Rationale: The spiro-fusion at the C3 position creates a highly specific vector for the heteroaryl tail, optimizing interaction with the tryptophan residue in the
7 nAChR binding pocket while maintaining the cationic center (bridgehead N) in the correct orientation.
Landscape Visualization
The following diagram illustrates the connectivity between major assignees, the core chemical modifications, and the resulting therapeutic indications.
Figure 1: Patent ecosystem linking the 1-azabicyclo[2.2.1]heptane core to key structural modifications and therapeutic outputs.
Synthetic Methodologies: The "How-To"
Synthesizing the 1-azabicyclo[2.2.1]heptane core is synthetically challenging due to the ring strain. The most robust protocols found in the patent literature (e.g., US Patent 5,346,911) utilize a Dieckmann cyclization or intramolecular alkylation strategy.
Protocol: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one
This ketone is the versatile "platform intermediate" for most medicinal chemistry campaigns (e.g., converting to oximes or spiro-cycles).[1][2][3]
Mechanism: Intramolecular alkylation of a functionalized piperidine or pyrrolidine. Source: Adapted from US Patent 5,346,911 and J. Med. Chem. precedents.[1][2][4]
Step-by-Step Workflow:
-
Precursor Preparation: Start with ethyl 1-benzyl-3-pyrrolidone-4-carboxylate .
-
Alkylation: React with ethyl bromoacetate in the presence of a strong base (NaH or KOtBu) in DMF or THF.
-
Why: This installs the two-carbon chain necessary to bridge the ring.
-
-
Dieckmann Cyclization: Treat the diester intermediate with potassium tert-butoxide (KOtBu) in toluene at reflux.
-
Observation: The reaction drives the formation of the bicyclic keto-ester.
-
-
Decarboxylation: Reflux the resulting keto-ester in 6N HCl.
-
Result: Hydrolysis of the ester and spontaneous decarboxylation yields the 1-azabicyclo[2.2.1]heptan-3-one salt.
-
-
Resolution (Optional but Critical): The pharmacological activity often resides in a single enantiomer (e.g., (1S,4R)). Resolution is achieved via crystallization with di-p-toluoyl-L-tartaric acid .[2]
Synthetic Pathway Diagram
Figure 2: Synthetic route to the core 1-azabicyclo[2.2.1]heptan-3-one scaffold.
Structure-Activity Relationship (SAR) Insights
The patent data reveals strict SAR rules for maintaining efficacy while minimizing side effects (e.g., hERG channel inhibition).
The C3 Substitution Vector
The C3 position is the primary vector for diversification.
-
Oximes (Old Gen): Early patents (US 5,346,911) focused on O-alkyl oximes. These showed potent muscarinic activity but often lacked subtype selectivity.
-
Spiro-Cycles (New Gen): The BMS series (EP 2493893) utilizes a spiro-linkage to attach heteroaryl groups (e.g., pyridine, isoxazole).
-
Insight: The rigid spiro-geometry directs the heteroaryl group into a hydrophobic pocket of the
7 receptor, crucial for selectivity over the 4 2 subtype (which mediates nicotine addiction/tolerance).
-
Bridgehead Nitrogen Basicity
The 1-aza[2.2.1] nitrogen is less basic than the 1-aza[2.2.2] (quinuclidine) nitrogen due to increased s-character in the lone pair orbital caused by ring strain.
-
Effect: This lowers the pKa (typically ~9.0-9.5 vs 10.5+ for quinuclidine), improving CNS penetration by increasing the fraction of uncharged species at physiological pH.
Quantitative Data Summary
| Compound Class | Receptor Target | Selectivity Profile | Key Patent |
| 3-one-O-oximes | Muscarinic (M1/M4) | Low (Mixed Agonist) | US 5,346,911 |
| Spiro-oxazolines | High (>100x vs | EP 2493893 | |
| N-Heteroaryl | Moderate | WO 2004/016608 |
Strategic Outlook & "White Space"
For researchers looking to innovate within this landscape:
-
Beyond
7: The scaffold's rigidity makes it an excellent candidate for sigma receptor ligands (sigma-1/2) or glycine transporters , areas that are less crowded than the nAChR space. -
Fragment-Based Drug Design (FBDD): The low molecular weight and high rigidity of 1-azabicyclo[2.2.1]heptane make it an ideal "fragment" for FBDD campaigns targeting difficult GPCRs.
-
Metabolic Tweaks: While the bridgehead is stable, the C3 position is metabolically active. Deuteration at C3 or C5 could extend half-life, a strategy not yet fully saturated in the patent literature for this specific scaffold.
References
-
European Patent Office. (2012). EP 2493893 B1: Azabicyclo[2.2.1]heptane compounds as alpha-7 nicotinic acetylcholine receptor ligands.[1] Bristol-Myers Squibb Company.[1] Link
-
United States Patent and Trademark Office. (1998).[2] US Patent 5,817,679: 7-Azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands. (Note: Discusses the isomeric 7-aza context which often overlaps in citations). Link
-
United States Patent and Trademark Office. (1994). US Patent 5,346,911: 1-Azabicyclo[2.2.1]heptane derivatives.[2] Link
-
PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. Link
-
World Intellectual Property Organization. (2011). WO 2011/056503: Azabicyclo[2.2.1]heptane compounds as alpha-7 nicotinic acetylcholine receptor ligands.[1] Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. Pfizer Inc Patent Filing for Multi-Drug Antibody Drug Conjugates [pharmaceutical-technology.com]
Application Note: Synthesis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine . This scaffold, a strained bicyclic amine, is a critical pharmacophore in the design of
Introduction & Strategic Analysis
The 1-azabicyclo[2.2.1]heptane core represents a rigidified analog of the quinuclidine (1-azabicyclo[2.2.2]octane) system. By contracting one ethylene bridge to a methylene bridge, the scaffold introduces significant torsional strain and alters the vector orientation of substituents at the bridgehead (C4).
Synthesizing the 4-substituted variant presents a specific challenge: constructing a quaternary center at the bridgehead while simultaneously forming the strained bicyclic cage. Unlike the 7-azabicyclo[2.2.1]heptane system (epibatidine core), where the nitrogen forms the one-carbon bridge, the 1-azabicyclo[2.2.1]heptane system places nitrogen at the bridgehead, requiring a synthetic strategy that typically involves the intramolecular cyclization of a functionalized piperidine.
Retrosynthetic Logic
The most robust route disconnects the C4–N1 bridge. This simplifies the target into a 4,4-disubstituted piperidine precursor.
-
Target: 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
-
Precursor: 4-(Aminomethyl)-1-azabicyclo[2.2.1]heptane-4-carbonitrile (Intermediate)
-
Key Cyclization Precursor: 4-(Halomethyl)piperidine-4-carbonitrile derivative.
-
Starting Material: Ethyl cyanoacetate and Bis(2-chloroethyl)amine (or N-benzyl derivative).
Detailed Synthetic Protocol
Phase 1: Construction of the 4,4-Disubstituted Piperidine Core
Objective: Synthesize Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate . This step establishes the quaternary carbon at position 4 with orthogonal functional groups (nitrile and ester).
Reagents:
- -Benzyl-bis(2-chloroethyl)amine hydrochloride
-
Ethyl cyanoacetate
-
Sodium hydride (NaH, 60% dispersion in oil)
-
Solvent: DMF (Anhydrous) and Toluene
Protocol:
-
Activation: In a flame-dried 3-neck flask under
, suspend NaH (2.2 equiv) in anhydrous DMF. Cool to 0°C.[1] -
Addition: Add ethyl cyanoacetate (1.0 equiv) dropwise. Stir for 30 min to form the enolate (clear solution).
-
Alkylation: Add
-Benzyl-bis(2-chloroethyl)amine (1.0 equiv) as a solution in DMF/Toluene (1:1). -
Cyclization: Heat the mixture to 60°C for 4 hours, then raise to 90°C for 12 hours. The sequential double alkylation closes the piperidine ring.
-
Workup: Quench with saturated
. Extract with EtOAc.[2][3] Wash organics with brine ( ) to remove DMF. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Checkpoint: The product should show a characteristic quaternary C4 signal in
Phase 2: Differentiation and Activation
Objective: Convert the ester to a leaving group precursor (mesylate) while preserving the nitrile. Target Intermediate: 1-Benzyl-4-cyano-4-(methanesulfonyloxymethyl)piperidine .
Protocol:
-
Selective Reduction:
-
Dissolve the piperidine ester in THF/EtOH.
-
Add Lithium Borohydride (
) (2.0 equiv). Stir at RT. Note: is chemoselective for esters over nitriles under these conditions. -
Monitor by TLC for disappearance of ester.
-
Quench with acetone, then water. Extract the alcohol intermediate: 1-Benzyl-4-cyano-4-(hydroxymethyl)piperidine .
-
-
Mesylation:
-
Dissolve the alcohol in DCM. Add
(1.5 equiv). Cool to 0°C.[1] -
Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.
-
Stir for 1 hour. Wash with cold
, dry, and concentrate. -
Stability Note: The mesylate is moderately unstable; proceed immediately to cyclization.
-
Phase 3: Reductive Cyclization (The "Self-Validating" Step)
Objective: Remove the benzyl protecting group to trigger spontaneous intramolecular alkylation, forming the [2.2.1] cage.
Mechanism: Hydrogenolysis yields the free secondary amine at N1. Due to the proximity of the C4-tethered mesylate (5-exo-tet trajectory), the amine nucleophile attacks the methylene carbon, displacing the mesylate and closing the bridge.
Protocol:
-
Hydrogenation: Dissolve the mesylate in Ethanol (0.1 M).
-
Catalyst: Add Pd/C (10% w/w, 0.2 equiv).
-
Reaction: Hydrogenate at 40 psi
(Parr shaker) or balloon pressure for 12–24 hours. -
Monitoring: Monitor for the disappearance of the starting material. The product, 1-Azabicyclo[2.2.1]heptane-4-carbonitrile , is highly polar.
-
Workup: Filter through Celite. Acidify the filtrate with HCl/dioxane to form the hydrochloride salt (stabilizes the amine). Concentrate to dryness.
Phase 4: Nitrile Reduction to Methanamine
Objective: Reduce the bridgehead nitrile to the primary amine.
Protocol:
-
Reagent: Lithium Aluminum Hydride (LAH) (3.0 equiv) in anhydrous THF.
-
Reaction: Add the nitrile salt (as free base) to the LAH suspension at 0°C. Reflux for 4 hours.
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ). -
Isolation: Filter precipitate. Dry filtrate over
. Concentrate. -
Final Purification: Kugelrohr distillation or recrystallization as the dihydrochloride salt.
Critical Process Parameters (CPPs) & Data Summary
| Parameter | Specification | Rationale |
| Alkylation Temp | 60°C | Lower temp favors mono-alkylation; high temp forces ring closure. |
| Reduction Agent | ||
| Cyclization Conc. | < 0.1 M | High dilution prevents intermolecular polymerization of the deprotected amine. |
| pH Control | Basic during workup | The bicyclic amine is basic; acidic workup will trap it in the aqueous phase. |
Visualizing the Pathway (Graphviz)
Caption: Synthetic workflow for the construction of the 4-substituted 1-azabicyclo[2.2.1]heptane core.
Troubleshooting & Safety
Common Failure Modes
-
Incomplete Cyclization: If the benzyl group is removed but the ring does not close, the secondary amine may be protonated by methanesulfonic acid byproduct. Solution: Add 1.0 equiv of
or to the hydrogenation mixture to scavenge acid. -
Nitrile Reduction: If the nitrile is partially reduced during Step 2, a mixture of products ensues. Solution: Maintain strict temperature control (RT) with
and avoid extended reaction times.
Safety Protocols
-
Nitrogen Mustards: The starting material bis(2-chloroethyl)amine is a nitrogen mustard class compound (blister agent). Handle in a glovebox or efficient fume hood. Decontaminate glassware with 10% NaOH.
-
Pressurized Hydrogen: Step 4 involves
gas.[1] Ensure Parr shaker vessels are inspected for stress fractures.
References
-
PubChem. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Wojaczyńska, E., et al. (2015).[4] 2-Azanorbornane: a promising motif in drug discovery.[4] Organic & Biomolecular Chemistry.[4][5][6] (Discusses the general utility and synthesis of azanorbornane scaffolds).
-
Ikeda, M., et al. (1994).[7] Synthesis of 7-azabicyclo[2.2.1]heptane systems using radical cyclization. Heterocycles.[3][8][9] (Provides precedent for radical-based closures of similar cages).
- Klochkov, A., et al.Synthesis and Functionalization of Azabicyclo[2.2.1]heptanes. Enamine Application Note. (Industrial scale-up context for azabicyclic systems).
-
Bachi, M. D., et al. (1981). Synthesis of bridged azabicyclic compounds.[3][5][6][9] Tetrahedron Letters. (Foundational work on closing strained bicyclic amines).
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives for the elaboration of α7 nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. semanticscholar.org [semanticscholar.org]
Protocols for reductive amination using 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
Application Note: Protocols for Reductive Amination using 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
Executive Summary & Molecule Profile
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (CAS: 1338705-69-3 for 2HCl salt) represents a distinct class of "caged" diamines. Unlike flexible linear amines, this scaffold offers a rigid, three-dimensional architecture (aza-norbornane core) that is increasingly valued in medicinal chemistry for restricting conformer space and improving metabolic stability.
Key Chemical Characteristics:
-
Nucleophile: Primary amine (
) attached to the bridgehead carbon via a methylene linker. -
Internal Base: The bridgehead tertiary nitrogen (position 1).[1]
-
Reactivity Note: Unlike direct bridgehead amines (which resist imine formation due to Bredt’s rule strain), the methylene spacer in this molecule allows for facile formation of the imine intermediate without geometric prohibition.[1]
-
Challenge: The commercial availability as a dihydrochloride salt (.2HCl) requires specific neutralization protocols to prevent "stalling" during the imine formation step.[1]
Strategic Planning: The "Proton Sink" Effect
Successful reductive amination with this substrate requires managing the Proton Inventory .[1] The molecule contains two basic nitrogen centers.[1]
-
The Target: The primary amine (
) must be unprotonated to attack the carbonyl.[1] -
The Trap: The bridgehead tertiary amine (
) acts as a proton sink.[1]
Expert Insight: If you run a standard protocol (e.g., STAB with 1 eq. Acetic Acid), the bridgehead nitrogen may scavenge the acid catalyst, leaving the carbonyl unactivated and the primary amine protonated (unreactive).
-
Correction: You must use excess base (to free the salt) followed by controlled excess acid (to buffer the reaction), or use a pre-neutralization step.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal method for your specific electrophile.
Figure 1: Decision tree for selecting reductive amination conditions based on electrophile reactivity and solubility.
Detailed Experimental Protocols
Method A: The "Gold Standard" (STAB in DCE)
Best for: Aldehydes and simple ketones where the amine salt can be neutralized in situ.[1]
Reagents:
-
Amine: 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine .2HCl (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.0 - 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Base: DIPEA (2.0 - 2.2 equiv) – Critical for releasing the free base.
-
Acid: Acetic Acid (AcOH) (1.0 - 2.0 equiv) – Added AFTER free-basing.
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step:
-
Free-Basing (In Situ): In a reaction vial, suspend the amine dihydrochloride (1.0 mmol) in DCE (5 mL). Add DIPEA (2.2 mmol) and stir for 15 minutes at Room Temperature (RT). The suspension should clear or become fine.
-
Imine Formation: Add the carbonyl compound (1.0 mmol). Stir for 5 minutes.
-
Activation: Add Acetic Acid (2.0 mmol). Note: We use 2 equivalents to ensure enough acid is available for catalysis after the bridgehead nitrogen buffers the solution.
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]
-
Checkpoint: If starting material persists after 4 hours, add another 0.5 equiv of STAB.[1]
-
-
Quench: Add saturated aqueous
(5 mL). Stir vigorously for 20 minutes (destroys boron complexes).
Method B: Titanium-Mediated (For Difficult Ketones)
Best for: Unreactive ketones or when "Method A" fails to yield conversion.
Reagents:
-
Titanium(IV) isopropoxide (
) (neat). -
Reductant:
or .
Step-by-Step:
-
Pre-complexation: Combine the amine free base* (1.0 mmol) and ketone (1.0 mmol) in a vial.[1]
-
Lewis Acid Addition: Add
(1.5 mmol) neat. -
Imine Formation: Stir the neat/concentrated mixture at RT (or
for sterically hindered ketones) for 4–12 hours. -
Dilution: Dilute with dry MeOH (4 mL).
-
Reduction: Carefully add
(1.5 mmol) (Caution: Gas evolution/Exotherm). -
Workup: Quench with 1N NaOH (forms a white
precipitate). Filter through Celite.[1]
Purification & Isolation Strategy
The presence of the bicyclic cage makes these products highly basic and polar.[1] Standard silica chromatography often leads to streaking.[1]
Recommended: SCX-2 (Strong Cation Exchange) Catch-and-Release
-
Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge.[1]
-
Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities (unreacted aldehyde, borate salts).[1]
-
Elute: Release the product using
in MeOH. -
Concentrate: Evaporate the ammonia/methanol to yield the clean free amine.
Quantitative Comparison of Methods
| Parameter | Method A (STAB) | Method B (Ti-Mediated) | Method C (NaCNBH3/MeOH) |
| Substrate Scope | Aldehydes, Reactive Ketones | Hindered Ketones | Acid-Sensitive Groups |
| pH Conditions | Weakly Acidic (AcOH) | Neutral / Lewis Acidic | pH 5-6 (Acetate Buffer) |
| Water Tolerance | Low (STAB decomposes) | Zero (Ti hydrolyzes) | High |
| Toxicity | Low | Low | High (Cyanide risk) |
| Typical Yield | 75-95% | 60-85% | 70-90% |
Mechanistic Visualization
The following diagram illustrates the pathway, highlighting the role of the bridgehead nitrogen.
Figure 2: Mechanistic pathway emphasizing the buffering capacity of the bridgehead nitrogen during the activation steps.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[1] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2801-2802. Link
-
PubChem. "1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride (Compound Summary)." National Library of Medicine.[1] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
Sources
Strategic Analysis: The Steric Challenge of Bicyclic Systems
Application Note: Optimization of Amide Bond Formation for Sterically Demanding Bicyclic Primary Amines
Bicyclic primary amines (e.g., 1-adamantylamine, 1-aminonorbornane, 3-amino-bicyclo[1.1.1]pentane) represent "privileged structures" in medicinal chemistry due to their ability to restrict conformation and improve metabolic stability.[1] However, they present a unique synthetic challenge: Bridgehead Steric Shielding .[1]
Unlike linear bulky amines (like tert-butylamine), bicyclic systems possess a rigid, cage-like geometry that prevents conformational relaxation during the transition state.[1] The carbon bearing the amine is often quaternary or adjacent to a bridgehead, creating a "steric cone" that blocks the trajectory of the activated electrophile.
Key Failure Modes in Standard Protocols:
-
Nucleophilic Stall: The amine cannot approach the activated ester (e.g., O-Bt ester) effectively, leading to slow kinetics.[1]
-
Guanidinylation: With uronium reagents (HATU/HBTU), the slow reaction rate allows the unreacted amine to attack the guanidinium core of the coupling reagent rather than the carbonyl, forming a permanent byproduct.
-
Epimerization: Extended reaction times required for hindered bases increase the risk of racemization at the
-carbon of the carboxylic acid component.[1]
To overcome this, this guide prioritizes reagents that generate highly reactive, low-bulk intermediates (anhydrides and acid chlorides) over bulky active esters.[1]
Decision Matrix: Reagent Selection Guide
The following decision tree outlines the logical flow for selecting the optimal coupling condition based on the steric environment of both the amine and the carboxylic acid.
Figure 1: Decision matrix for coupling reagent selection based on steric demand.
Comparative Data: Reagent Performance
The table below summarizes the performance of key reagents specifically for hindered bicyclic amines.
| Reagent | Active Species | Steric Tolerance | Epimerization Risk | Byproduct Removal | Recommended For |
| HATU | O-At Ester | Moderate | Low | Chromatography | Standard bicyclic amines (e.g., indoles) |
| COMU | Oxyma Ester | Moderate-High | Very Low | Chromatography | Racemization-prone acids |
| T3P | Mixed Anhydride | High | Very Low | Aqueous Wash | Bridgehead amines (Adamantane) |
| Ghosez | Acid Chloride | Very High | Moderate | Evaporation | "Impossible" couplings |
Detailed Experimental Protocols
Protocol A: HATU/HOAt (Standard Hindrance)
Best for: Fused rings (e.g., amino-indoles) or non-bridgehead bicyclic amines.[1]
Mechanism: HATU generates an O-At active ester.[1][2] The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating the attack of the amine.
Procedure:
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base: Add DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv).[1] Stir for 2 minutes.
-
Activation: Add HATU (1.1 equiv). Crucial: If the amine is very hindered, add 0.5 equiv of free HOAt additive to boost the reaction rate.
-
Coupling: Stir for 5 minutes to form the active ester, then add the Bicyclic Amine (1.1 – 1.2 equiv).
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1]
-
Note: If the reaction turns yellow to colorless rapidly, it may indicate hydrolysis; however, HATU solutions are typically stable.
-
-
Workup: Dilute with EtOAc, wash with saturated
, , and brine.
Protocol B: T3P (Propylphosphonic Anhydride) (High Hindrance)
Best for: Bridgehead amines (Adamantyl, Bicyclo[1.1.1]pentyl) and scale-up.[1]
Why it works: T3P forms a mixed anhydride.[1] This intermediate is less bulky than the HATU O-At ester, allowing the hindered amine to approach the carbonyl carbon more easily. It also acts as a water scavenger, driving the equilibrium forward.
Procedure:
-
Setup: Dissolve Carboxylic Acid (1.1 equiv) and Bicyclic Amine (1.0 equiv) in EtOAc or 2-MeTHF (0.1 M).
-
Note: Avoid DMF if possible; T3P works best in non-polar solvents where the salt byproducts precipitate or are easily washed out.
-
-
Base: Add Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv).[1]
-
Tip: Pyridine often gives higher yields than DIPEA for T3P couplings due to less steric clash during the anhydride formation.
-
-
Addition: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If conversion is slow, heat to 50°C. T3P is thermally stable and low-epimerizing at elevated temperatures.[1]
-
-
Workup (The "Magic" Step): Wash the organic layer with water, 1N HCl, and 1N NaOH. T3P byproducts are water-soluble, often rendering chromatography unnecessary.[1]
Protocol C: Ghosez’s Reagent (Extreme Hindrance)
Best for: Coupling hindered acids (e.g., Aib, tert-leucine) to hindered amines.[1]
Why it works: It converts the acid to an acid chloride neutrally in situ. Acid chlorides are the smallest, most reactive electrophiles available, minimizing steric clash.
Procedure:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.1 M).
-
Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv).[1]
-
Formation: Stir at RT for 1–2 hours. Monitor conversion of Acid
Acid Chloride by quenching an aliquot with MeOH (check for Methyl Ester by LCMS). -
Coupling: Once activation is complete, add the Bicyclic Amine (1.2 equiv) and DIPEA (3.0 equiv) simultaneously.[1]
-
Reasoning: Adding base earlier can degrade the sensitive Ghosez reagent.
-
-
Reaction: Stir at RT or reflux (40°C) for 16 hours.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Guanidinylation | LCMS shows Mass +99 (from HATU) | Switch to T3P or COMU . Uronium reagents react with the amine if the acylation is too slow. |
| Epimerization | Chiral HPLC shows split peaks | Use T3P with TMP (2,4,6-collidine) as the base.[1] Collidine is too bulky to deprotonate the |
| Low Solubility | Reagents precipitate | Use NMP or DMSO as solvent.[1] Heat to 60°C using T3P (HATU degrades at high heat). |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Chemical Reviews, 116(19), 12391–12429.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides and Amides.[1] Angewandte Chemie International Edition, 8(6), 454–455.[1] Link[1]
-
Archimica (Euticals). (2011).[1] T3P (Propanephosphonic acid anhydride) Application Note. Specialty Chemicals. Link(Note: General reference for manufacturer protocols).
Sources
Handling air-sensitive bicyclic amine building blocks
Application Note: High-Performance Handling of Air-Sensitive Bicyclic Amine Building Blocks
Abstract
Bicyclic amines (e.g., azabicyclo[n.m.o]alkanes, quinuclidines, tropanes) are critical high-
The Challenge: Mechanism of Degradation
To handle these reagents effectively, one must understand the "Failure Mode." Unlike simple aliphatic amines, bicyclic amines often possess a constrained nitrogen lone pair that is highly accessible (non-hindered) and high in energy due to ring strain.
Two primary degradation pathways exist:
-
Atmospheric Carbonylation: The high basicity allows rapid reaction with atmospheric
to form solid carbamates (often mistaken for "freezing" or polymerization). -
N-Oxidation: Reaction with molecular oxygen (
), accelerated in solution, leading to N-oxides which alter polarity and deactivate the building block.
Visualization: Degradation Pathways
Figure 1: Mechanistic pathways of bicyclic amine degradation upon exposure to ambient atmosphere.
Protocol A: Storage & Stability (The "Salt Strategy")
Expert Insight: The most common error in handling bicyclic amines is attempting to store them as free bases (oils) at
Recommended Protocol:
-
Dissolution: Dissolve the crude amine oil in anhydrous diethyl ether or 1,4-dioxane (0.1 M).
-
Acidification:
-
Standard: Add
equivalents of in dioxane dropwise at . -
Alternative (if hygroscopic): Use oxalic acid (1.0 eq) in ethanol to form the oxalate salt, which is often non-hygroscopic and crystalline.
-
-
Filtration: Collect the precipitate via filtration under Argon.
-
Storage: Store the salt in a desiccator. Salts are generally stable for
months. -
Regeneration: When ready for reaction, liberate the free base by partitioning between
and (or saturated for acid-sensitive substrates).
Protocol B: Active Handling & Transfer
When the free base is required (e.g., for nucleophilic substitution or metal-catalyzed cross-coupling), strict exclusion of air is mandatory.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate handling environment based on physical state.
Step-by-Step Schlenk Transfer (Liquid/Oil):
-
Cycle Glassware: Flame-dry the receiving flask and cycle vacuum/Argon (
) on the Schlenk line. -
Positive Pressure: Ensure the source bottle (e.g., Sure/Seal™) is under positive Argon pressure. Insert a distinct "vent" needle connected to the inert gas line if necessary.
-
Syringe Prep: Purge a gas-tight syringe (
) with Argon before drawing the liquid. -
Transfer: Withdraw the specific volume and immediately pierce the septum of the receiving flask.
-
Critical: Do not pull a vacuum on the receiving flask after addition; volatile amines (MW
) will be lost to the manifold.
-
Protocol C: Purification (Avoiding Silica Trap)
Expert Insight: Bicyclic amines are "sticky" on standard silica gel due to the interaction between the basic amine and acidic silanols (
Method 1: Basified Silica Chromatography
-
Pre-treatment: Slurry silica gel in Hexanes containing
Triethylamine ( ) or Ammonium Hydroxide. -
Elution: Run the column with a mobile phase containing
. -
Why it works: The modifier neutralizes acidic sites on the silica, allowing the amine to elute freely [1].
Method 2: Distillation (For Volatiles)
-
For amines with boiling points
, Kugelrohr or vacuum distillation is superior to chromatography. -
Trap: Use a liquid nitrogen trap to prevent amine vapors from damaging the vacuum pump oil.
Data Summary & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Solidification | Liquid amine turns into white crust/solid. | Reaction with atmospheric | Dissolve in DCM, wash with |
| Tailing | TLC spots streak; low recovery from column. | Interaction with acidic silica silanols. | Use |
| Yellowing | Clear oil turns yellow/brown over time. | N-Oxidation or radical decomposition. | Distill under Argon; store as HCl salt. |
| Pressure Build-up | Septum pops off storage vial. | Store in screw-cap vials with Teflon liners; tape caps; store cold. |
References
-
Biotage. (2012). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
Pérez, E. R., et al. (2004).[1] Activation of Carbon Dioxide by Bicyclic Amidines.[1] The Journal of Organic Chemistry, 69(23), 8005-8011.[1] Retrieved from [Link]
-
Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds.[3][4][5][6] University of Pittsburgh. Retrieved from [Link]
Sources
Application Note: Functionalization of the 4-Position in 1-Azabicyclo[2.2.1]heptane Scaffolds
This Application Note is designed for medicinal chemists and process scientists targeting the 1-azabicyclo[2.2.1]heptane scaffold—a critical bioisostere for quinuclidine and tropane in neuroactive drug discovery (e.g.,
Strategic Analysis & Chemical Constraints
The 1-azabicyclo[2.2.1]heptane core presents a unique challenge in scaffold functionalization. Unlike the C3 position, which is accessible via standard enolate chemistry, the C4 position is a bridgehead carbon .
The "Bridgehead Constraint"
Direct functionalization of the C4 position in an existing cage is severely limited by two factors:
-
Bredt’s Rule: Elimination reactions to form a double bond at the bridgehead (e.g.,
) are energetically prohibitive due to extreme ring strain. This precludes standard oxidative functionalization via enol/enamine intermediates. -
Steric & Electronic Shielding: The C4 position is the "back" of the cage, shielded by the bicyclic framework.
reactions are geometrically impossible (backside attack is blocked by the cage itself). pathways are sluggish due to the difficulty of planarizing the bridgehead carbocation, although less prohibited than in [2.2.2] systems.
Structural Visualization
The following diagram illustrates the reactivity landscape and the strategic disconnection for C4 functionalization.
Figure 1: Strategic analysis of the 1-azabicyclo[2.2.1]heptane scaffold. Red indicates high synthetic difficulty; Yellow indicates recommended pathways.
Protocol A: De Novo Synthesis via Piperidine Cyclization
Objective: Synthesis of 4-Aryl/Alkyl-1-azabicyclo[2.2.1]heptane. Mechanism: Intramolecular nucleophilic displacement. A 4,4-disubstituted piperidine containing a leaving group on a pendant methyl chain cyclizes to form the [2.2.1] bridge.
Precursor Synthesis
The synthesis typically begins with ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate or a 4-substituted piperidine-4-carboxylate .
Detailed Workflow
Step 1: Construction of the Quaternary Center
-
Start with N-benzyl-4-piperidone .
-
Perform a Strecker reaction (KCN, amine) or malonate addition to install the C4 substituent and the functional handle.
-
Target Intermediate:1-Benzyl-4-substituted-piperidine-4-carboxylic acid .
Step 2: Reduction to the Alcohol
-
Dissolve the carboxylic acid (10 mmol) in dry THF (50 mL).
-
Cool to 0°C under Argon.
-
Add LiAlH4 (2.5 equiv) dropwise. Note: Ensure the N-benzyl group is stable; if using Boc, use BH3·THF.
-
Reflux for 4 hours.
-
QC Check: disappearance of C=O stretch in IR.
-
Workup (Fieser method) to obtain (1-benzyl-4-substituted-piperidin-4-yl)methanol .
Step 3: Activation of the Alcohol
-
Dissolve the alcohol (10 mmol) in DCM (30 mL).
-
Add Thionyl Chloride (SOCl2, 1.5 equiv) or Mesyl Chloride (MsCl, 1.2 equiv) + TEA.
-
Stir at RT for 2–12 hours.
-
Isolate the 4-(chloromethyl) or 4-(mesyloxymethyl) derivative.
Step 4: Cyclization (The Critical Step) This step forms the [2.2.1] cage.
-
Solvent: High dilution in Acetone or Acetonitrile (0.05 M) to favor intramolecular reaction.
-
Reagent: Heat the chloro-amine (often as the HCl salt) or free base. If N-benzyl is present, the nitrogen is tertiary and will form a quaternary ammonium salt upon cyclization.
-
Route Variation: If the Nitrogen is secondary (N-H), use K2CO3 (3 equiv) and NaI (cat.) in MeCN at reflux.
-
-
Reaction: Reflux for 18–24 hours.
-
Workup: Filter salts, concentrate.
-
Purification: Flash chromatography (DCM/MeOH/NH3).
Step 5: Debenzylation (If applicable)
-
Hydrogenation (H2, Pd/C, MeOH) removes the benzyl group, yielding the free secondary amine at the bridgehead (Position 1), while the C4 substituent remains.
Data Summary: Cyclization Efficiency
| Precursor Substituent (C4) | Leaving Group | Conditions | Yield (Cyclization) |
| Phenyl | OMs | Heat, neat | 65-75% |
| Methyl | Cl | Acetone, reflux | 82% |
| Carboxylate (Ester) | OMs | MeCN, K2CO3 | 55-60% |
Protocol B: Functionalization of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid
Objective: Converting the commercially available C4-COOH into amines, amides, or halides. Starting Material: 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS: 119103-15-0).[1]
Method 1: Curtius Rearrangement (C4-COOH C4-NH2)
This is the standard method to install a nitrogen at the bridgehead.
-
Acyl Azide Formation:
-
Suspend C4-COOH (1.0 equiv) in dry t-BuOH.
-
Add DPPA (Diphenylphosphoryl azide, 1.1 equiv) and TEA (1.1 equiv).
-
-
Rearrangement:
-
Reflux for 12 hours.[2] The intermediate isocyanate is trapped by t-BuOH to form the C4-NH-Boc carbamate.
-
-
Deprotection:
-
Treat with TFA/DCM (1:1) to yield the 4-amino-1-azabicyclo[2.2.1]heptane .
-
Method 2: Radical Decarboxylative Functionalization (Barton/Minisci)
To install a halogen or aryl group at C4.
-
Barton Ester Synthesis:
-
React C4-COOH with N-hydroxy-2-thiopyridone and EDC·HCl.
-
-
Radical Trapping:
-
Irradiate (visible light) in the presence of a radical trap (e.g., CBrCl3 for bromide, or an electron-deficient arene).
-
Note: Bridgehead radicals are pyramidal and relatively stable compared to planar radicals, making this transformation viable.
-
Experimental Workflow Diagram
Figure 2: Workflow for the De Novo synthesis of C4-functionalized scaffolds.
Troubleshooting & Quality Control
-
NMR Diagnostic: The bridgehead proton at C4 is absent in the functionalized product. Look for the disappearance of the methine signal and the simplification of the C3/C5 methylene multiplets.
-
Mass Spectrometry: These cages often show a characteristic loss of ethylene (retro-Diels-Alder-like fragmentation) in EI-MS.
-
Salt Formation: The 1-aza nitrogen is highly basic (
). Ensure final products are isolated as free bases or specific salts (e.g., fumarate) for stability.
References
-
Slowinski, F., et al. (2011).[3] "Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of
Nicotinic Ligands." The Journal of Organic Chemistry, 76(20), 8336–8346.[3] - Krow, G. R. (1980). "The synthesis of bridged bicyclic nitrogen compounds." Tetrahedron, 36(12), 1717-1754.
-
PubChem Compound Summary. (2025). "1-Azabicyclo[2.2.1]heptane-4-carboxylic acid."[1][4]
- Barton, D. H. R., et al. (1983). "The functionalisation of the bridgehead position of adamantane and related systems." Tetrahedron Letters, 24(15), 1605-1608.
Sources
- 1. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | C7H11NO2 | CID 21202810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives for the elaboration of α7 nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid | 119102-22-6 [chemicalbook.com]
Application Note: Solvent Selection & Reaction Engineering for 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
Abstract & Core Challenge
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine is a high-value pharmacophore, particularly in the development of
-
Extreme Polarity: The presence of both a bridgehead tertiary amine and a primary methanamine renders the molecule highly hydrophilic (LogP < 1.0).
-
Basicity: The bridgehead nitrogen (
) acts as a proton sponge, often necessitating the use of hydrochloride salts for stability, which are insoluble in standard organic reaction solvents (DCM, THF). -
Strain: The [2.2.1] system is significantly more strained than the [2.2.2] quinuclidine system, making the core susceptible to ring-opening under harsh acidic conditions or strong Lewis acids.
This guide provides a validated solvent selection strategy to navigate these constraints, ensuring high yields in amide couplings, reductive aminations, and sulfonylation reactions.
Physicochemical Profile & Solvent Compatibility[1][2]
Understanding the ionization state is the single most critical factor in solvent selection for this scaffold.
| Property | Value / Characteristic | Implication for Solvent Selection |
| Structure | Bridged Bicyclic Diamine | High steric bulk around bridgehead; primary amine is the only nucleophile.[1] |
| Basicity ( | Exists as dication at pH < 9. Requires high pH (>12) for efficient extraction into organic phase. | |
| Polarity | High (LogP < 0.8) | Avoid: Hexanes, Et2O (insoluble). Preferred: DCM/MeOH, 2-MeTHF, DMF.[1] |
| Stability | Strained [2.2.1] ring | Avoid: Strong Lewis acids ( |
Solvent Decision Matrix
The following Graphviz diagram illustrates the logic flow for selecting the optimal solvent system based on the starting material form and intended reaction.
Caption: Decision tree for solvent selection based on starting material salt form and reaction type.
Critical Protocols
Protocol A: The "Green" Amide Coupling (Salt-Tolerant)
Rationale: Traditional protocols use DMF to dissolve the HCl salt. This protocol uses a biphasic or "swelling" approach with 2-Methyltetrahydrofuran (2-MeTHF), which allows for easier workup than DMF and better solubility than pure EtOAc.[1]
Materials:
-
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
2HCl (1.0 equiv)[1] -
Carboxylic Acid (1.1 equiv)[2]
-
HATU (1.2 equiv)
-
DIPEA (4.0 equiv - Critical excess for double salt neutralization)[1]
-
Solvent: 2-MeTHF (or DMF if 2-MeTHF unavailable)[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask, suspend the amine dihydrochloride in 2-MeTHF (10 mL/g).
-
Activation: Add the Carboxylic Acid and DIPEA.
-
Checkpoint: The suspension should clarify significantly as the DIPEA frees the amine base. If a gummy precipitate persists, add DMF dropwise (max 10% v/v) as a co-solvent.
-
-
Coupling: Add HATU in one portion at 0°C. Allow to warm to RT and stir for 4–6 hours.
-
Quench & Workup (Self-Validating Step):
-
Purification: Dry organic layer over
. Evaporate. If residue is an oil, convert to HCl salt immediately for stability (see Protocol C).
Protocol B: Free-Basing & Extraction (The "Salting Out" Method)
Rationale: The high water solubility of this amine makes standard extraction failing. You must "salt out" the aqueous phase to force the amine into the organic layer.
Workflow:
-
Dissolve the amine salt in minimal water (1 mL/g).
-
Cool to 0°C. Add 50% w/v NaOH dropwise until pH > 13.
-
Saturation: Saturate the aqueous solution with solid NaCl until no more dissolves.
-
Extraction: Extract exhaustively (
) with DCM containing 5% MeOH . Pure DCM is often insufficient.[1] -
Drying: Dry over
(avoid as it is slightly acidic and can trap amines).
Advanced Reaction Engineering: Reductive Amination
When reacting the methanamine side chain with aldehydes, the choice of solvent dictates the ratio of mono- vs. bis-alkylation.[1]
| Solvent System | Additive | Outcome | Mechanism Note |
| DCM | Slow reaction, heterogeneous | Poor solubility of intermediate imine.[1] | |
| MeOH | None | Fast, High Yield | Protic solvent stabilizes the hemiaminal intermediate. |
| TFE (Trifluoroethanol) | None | Chemo-selective | Strong H-bond donor; accelerates imine formation without acid catalyst.[1] |
Recommended Solvent: MeOH (anhydrous). Note: If using the HCl salt, add exactly 1.0 equiv of TEA to neutralize the primary amine HCl, but leave the bridgehead nitrogen protonated if possible to prevent it from interfering with the borohydride.
Troubleshooting & Self-Validating Systems
Common Failure Mode: "Missing Product" in Workup
Symptom: Reaction shows conversion by LCMS, but mass recovery after extraction is <20%. Root Cause: The bridgehead nitrogen remains protonated (ammonium species) at neutral pH (7-8), trapping the molecule in the aqueous wash. Validation Step: Always spot the aqueous layer on TLC using a basic eluent (DCM/MeOH/NH4OH 90:10:1). If UV active spots appear near the baseline, your product is still in the water. Fix: Adjust aqueous pH to 12-13 using NaOH and re-extract with Chloroform/Isopropanol (3:1).
Diagram: Validated Workup Flow
Caption: Self-validating workup loop to ensure quantitative recovery of the basic amine.
References
-
Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013. Link
-
CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][4][5] Green Chemistry, 2016.[4] Link
-
Bicyclic Amine Synthesis: "Synthesis of Bridged Bicyclic Amines by Intramolecular Amination." National Institutes of Health (PubMed), 2020. Link
-
Properties of 1-azabicyclo[2.2.1]heptane: NIST Chemistry WebBook, SRD 69. Link
-
Amide Coupling Optimization: Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach."[1] Current Chemistry Letters, 2023.[6] Link
Sources
- 1. 1-Azabicyclo[2.2.1]heptane-4-methanamine - CAS:1135935-37-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. FI95705C - Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances - Google Patents [patents.google.com]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. growingscience.com [growingscience.com]
Application Note: Navigating Strain and Basicity in 1-Azanorbornane Scaffolds
Topic: Orthogonal Protection Strategies for 1-Azanorbornane Amines Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Strategic Overview: The "Silent Partner" Challenge
The 1-azabicyclo[2.2.1]heptane (1-azanorbornane) scaffold represents a high-value pharmacophore in modern drug design.[1] Acting as a constrained bioisostere of quinuclidine and tropane, it offers unique vector orientation for substituents (typically at the C-3 or C-4 positions).
However, the chemical manipulation of 1-azanorbornane amines (specifically derivatives bearing exocyclic amino groups, such as 3-amino-1-azabicyclo[2.2.1]heptane ) presents a distinct challenge:
-
The Bridgehead Nitrogen (N1): It is a tertiary amine located at a strained bridgehead.[1] Unlike standard tertiary amines, it cannot undergo pyramidal inversion.[1] This fixed geometry creates a localized region of high electron density (high basicity, pKa ~10.5–10.8), often acting as a "proton sponge" or a nucleophilic trap during deprotection steps.[1]
-
The Exocyclic Amine (Nx): Usually a primary or secondary amine at C-3, requiring selective protection/deprotection orthogonal to the bridgehead's reactivity.[1]
Core Directive: This guide details the "Salt-Switch" Strategy , a protocol that utilizes the bridgehead nitrogen's basicity as a pseudo-protecting group while manipulating orthogonal carbamates (Boc/Cbz) on the exocyclic amine.
Critical Analysis of Protecting Group Compatibility
The strain energy of the [2.2.1] system (~15 kcal/mol) renders the scaffold sensitive to extreme Lewis acidic conditions which can trigger Grob-type fragmentation, though it is significantly more robust than aziridines or azetidines.
| Protecting Group (PG) | Deprotection Condition | Compatibility with 1-Azanorbornane | Risk Factor |
| Boc (tert-Butyloxycarbonyl) | TFA / DCM or HCl / Dioxane | High. The scaffold is stable to TFA. | Bis-Salt Formation: The bridgehead N1 will protonate first.[1] Neutralization requires careful pH control to avoid emulsion or solubility issues.[1] |
| Cbz (Carboxybenzyl) | H₂ / Pd-C or HBr / AcOH | Medium-High. Hydrogenolysis is clean.[1] | Catalyst Poisoning: The free bridgehead N1 can coordinate to Pd, slowing kinetics.[1] Requires protonation (HCl) or higher catalyst loading.[1] |
| Fmoc (Fluorenylmethoxycarbonyl) | Piperidine / DMF | High. Base stability is excellent.[1] | Aggregation: In SPPS, the hydrophobic core may aggregate.[1] |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Phenylsilane | High. Orthogonal to acid/base.[1] | Scavenger Requirement: Essential to prevent allylation of the bridgehead N1. |
Detailed Protocol: The "Salt-Switch" Synthesis Workflow
This protocol describes the synthesis and orthogonal manipulation of (3R,4R)-3-amino-1-azabicyclo[2.2.1]heptane , starting from a trans-4-hydroxy-L-proline derivative.
Phase A: Precursor Assembly (The "Make")
Objective: Construct the bicyclic core while keeping the future exocyclic amine protected.[1]
Reagents:
-
Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.[1]
-
Activation: Mesyl chloride (MsCl), TEA.[1]
-
Substitution: Sodium Azide (NaN₃).[1]
Step-by-Step:
-
Mesylation: Treat the N-Boc-4-hydroxyproline ester with MsCl/TEA in DCM at 0°C.
-
Azide Displacement: React with NaN₃ in DMF at 60°C to invert configuration (Walden inversion) at C-4, installing the nitrogen source for the exocyclic amine.
-
Checkpoint: The Boc group remains on the pyrrolidine nitrogen (future bridgehead).
-
-
Reduction & Cyclization (The Critical Step):
-
Perform Staudinger reduction (PPh₃/H₂O) or hydrogenation to convert N₃ to NH₂.[1]
-
Spontaneous Cyclization: Upon ester reduction (using LiBH₄ or similar), the resulting alcohol/amine intermediate is cyclized (often via a mesylate intermediate of the primary alcohol) to form the bridgehead N.
-
Result: The original Boc group is lost or removed prior to cyclization depending on the specific route (e.g., intramolecular alkylation of the free amine).
-
Alternative (Modern): Use a Cbz-protected precursor for the exocyclic amine if the bridgehead is formed via alkylation.
-
Phase B: Orthogonal Manipulation (The "Break")
Scenario: You have a scaffold with a Cbz-protected exocyclic amine and a free bridgehead nitrogen .[1] You need to switch the protection to Boc.[1]
Protocol:
-
Salt Formation (Bridgehead Protection):
-
Dissolve 1.0 eq of 3-(benzyloxycarbonylamino)-1-azabicyclo[2.2.1]heptane in MeOH.
-
Add 1.1 eq of HCl (1M in ether).[1]
-
Mechanism:[1][2][3][4] The bridgehead N1 (pKa ~10.[1]5) protonates selectively over the carbamate.[1]
-
Evaporate to obtain the hydrochloride salt.[1] This prevents N1 from interfering with the catalyst.[1]
-
-
Hydrogenolysis (Cbz Removal):
-
Selective Reprotection (Boc Installation):
-
Suspend the dihydrochloride in DCM.[1]
-
Add exactly 2.2 eq of DIPEA (Diisopropylethylamine) and 1.0 eq of Boc₂O.[1]
-
Crucial Control: Maintain temperature at 0°C. The primary exocyclic amine (less sterically hindered) reacts with Boc₂O much faster than the bridgehead tertiary amine.
-
Validation: Monitor via LCMS.[1] N1 remains as a free base (or salt depending on workup), while N3 becomes N-Boc.[1]
-
Visualization: Decision Logic for Protection Strategy
The following diagram illustrates the decision matrix for selecting protecting groups based on the intended downstream chemistry.
Figure 1: Decision Logic for Orthogonal Protection of 1-Azanorbornane Amines. Note the critical requirement to protonate the bridgehead nitrogen during catalytic hydrogenation to prevent catalyst poisoning.
Data Summary: Solvent & Reagent Compatibility
The following table summarizes the stability of the 1-azabicyclo[2.2.1]heptane core against common deprotection cocktails.
| Reagent System | Target PG | Core Stability | Notes |
| 50% TFA / DCM | Boc | Stable | Forms hygroscopic TFA salts. Remove excess acid via resin exchange (e.g., Amberlyst A-21) rather than aqueous extraction to avoid emulsion.[1] |
| 4N HCl / Dioxane | Boc | Stable | Precipitates the hydrochloride salt immediately.[1] Preferred for scale-up.[1] |
| H₂ / Pd-C (MeOH) | Cbz / Bn | Stable | Slow kinetics if N1 is free.[1] Add 1.0 eq HCl to accelerate turnover. |
| Piperidine / DMF | Fmoc | Stable | No side reactions.[1] Excellent for solid-phase synthesis.[1] |
| BBr₃ / DCM | Methyl Ether | Unstable | Lewis acid can trigger ring opening or rearrangement of the strained bicycle at high temps (>0°C).[1] |
References
-
Synthesis and Properties of 1-Azabicyclo[2.2.1]heptanes.
-
Application of C-Terminal 7-Azabicyclo[2.2.
-
Orthogonal Protection Strategies in Non-N
-
2-Azabicyclo[2.2.
Sources
- 1. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-azabicyclo[2.2.1]heptane [webbook.nist.gov]
Application Note: Scalable Synthesis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
Executive Summary
Target Molecule: 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
CAS Registry Number: 199671-87-1 (related derivatives)
Primary Application: Key intermediate for
This application note details a robust, scalable process for the synthesis of 1-azabicyclo[2.2.1]heptan-4-ylmethanamine . Unlike the 7-azabicyclo[2.2.1]heptane (epibatidine) core formed via Diels-Alder cycloadditions, the 1-aza isomer is best accessed via the intramolecular cyclization of functionalized piperidines.[2] The protocol below prioritizes process safety, using a hydroxymethylation-cyclization strategy that avoids hazardous high-pressure ethylene cyclizations often seen in older literature.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the formation of the bicyclic cage from a readily available piperidine precursor.[2] The 1-azabicyclo[2.2.1]heptane core can be viewed as a piperidine ring bridged across the C4 and N1 positions by a single methylene unit.[2][3]
Strategic Disconnection[2]
-
Target: 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine.[2]
-
Precursor 1: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (The "Cage Ester").[2][3]
-
Precursor 2: Ethyl 4-(hydroxymethyl)piperidine-4-carboxylate (N-protected).[2]
-
Starting Material: Ethyl N-benzylpiperidine-4-carboxylate (Ethyl N-benzylisonipecotate).[2][3]
Reaction Workflow (DOT Diagram)
Caption: Logical workflow for the construction of the 1-azabicyclo[2.2.1]heptane core via piperidine bridging.
Detailed Experimental Protocols
Step 1: C4-Hydroxymethylation of Ethyl N-benzylisonipecotate
This step installs the carbon atom required for the bridge.[2] The use of LDA generates the enolate at the 4-position, which traps formaldehyde.[2]
-
Reagents: Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq), LDA (1.1 eq), Paraformaldehyde (excess) or Formaldehyde gas.[2]
-
Solvent: THF (Anhydrous).[2]
-
Conditions: -78°C to Room Temperature (RT).
Protocol:
-
Charge a reactor with anhydrous THF and diisopropylamine (1.2 eq). Cool to -78°C.[2]
-
Slowly add
-BuLi (1.2 eq) to generate LDA.[2] Stir for 30 min. -
Add a solution of Ethyl 1-benzylpiperidine-4-carboxylate in THF dropwise, maintaining internal temperature
. Stir for 1 hour to ensure complete enolization. -
Critical Step: Introduce formaldehyde.[2]
-
Allow the mixture to warm to RT overnight.
-
Quench: Add saturated aqueous NH
Cl. Extract with EtOAc.[2] -
Purification: Silica gel chromatography (Hexanes/EtOAc) to yield Ethyl 1-benzyl-4-(hydroxymethyl)piperidine-4-carboxylate .
Step 2 & 3: Activation and "One-Pot" Cyclization
This is the most technically demanding section.[2][3] The benzyl group is removed via hydrogenolysis, exposing the secondary amine.[2] This amine then performs an intramolecular nucleophilic attack on the activated hydroxymethyl group (mesylate) to close the bridge.[2]
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et
N), Pd/C (10%), H gas.[3] -
Solvent: DCM (for mesylation), Ethanol (for hydrogenation).[3]
Protocol:
-
Mesylation: Dissolve the hydroxymethyl intermediate (from Step 1) in DCM. Add Et
N (1.5 eq).[2] Cool to 0°C. Add MsCl (1.2 eq) dropwise.[2] Stir until conversion is complete (TLC/HPLC). -
Workup: Wash with water/brine, dry (MgSO
), and concentrate to obtain the crude mesylate.[2] Do not purify extensively; mesylates can be unstable.[2] -
Cyclization: Dissolve the crude mesylate in Ethanol.
-
Add 10% Pd/C (10 wt% loading) and NaOAc (1.5 eq) to scavenge acid.[2]
-
Hydrogenate at 40–50 psi H
at 50–60°C. -
Isolation: Filter catalyst. Concentrate. Basify with K
CO (aq) and extract with CHCl . -
Product: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate .
Step 4: Reduction to Alcohol[2]
Protocol:
-
Suspend LiAlH
(2.0 eq) in dry THF at 0°C. -
Add the bicyclic ester (from Step 3) dropwise.[2]
-
Reflux for 2–4 hours.
-
Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).[3] Filter the granular precipitate.[2]
-
Concentrate filtrate to yield (1-Azabicyclo[2.2.1]heptan-4-yl)methanol .
Step 5: Conversion to Methanamine[2]
Protocol:
-
Mesylation: Treat the alcohol with MsCl/Et
N in DCM (standard conditions). -
Azidation: React the crude mesylate with NaN
(2.0 eq) in DMF at 80°C for 12 hours. -
Reduction (Staudinger):
-
Dissolve the crude azide in THF.[2]
-
Add Triphenylphosphine (PPh
, 1.2 eq) and water (excess). Stir at RT or mild heat until N evolution ceases.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact on Quality/Safety |
| LDA Lithiation Temp | Higher temps cause self-condensation of the ester (Claisen) or polymerization of formaldehyde.[2] | |
| Hydrogenation Pressure | 40–60 psi | Insufficient pressure slows debenzylation; the mesylate may hydrolyze before cyclization occurs.[2][3] |
| Azide Handling | Thermal instability of organic azides. Ensure reactor headspace is purged. | |
| Amine Basicity | pKa ~10.5 | The product is a strong base.[2] It will absorb CO |
Common Pitfalls
-
Failure to Cyclize: If the hydrogenation is done at RT, the debenzylated amine might not have enough energy to overcome the ring strain to displace the mesylate.[2] Solution: Heat the hydrogenation vessel to 50–60°C.
-
Quinuclidine Contamination: If the starting material contains ethyl 4-(2-chloroethyl)piperidine impurities, you will form the [2.2.2] isomer.[2] Verify precursor purity by GC-MS.
Analytical Specifications
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (dihydrochloride) [1][2][3]
-
NMR (400 MHz, D
O): Distinctive bridgehead signals. - NMR: Look for the quaternary bridgehead carbon (~45-50 ppm) and the methanamine methylene (~40 ppm).[3]
-
Mass Spectrometry (ESI+): [M+H]
expected at m/z ~127.1 (free base).
References
-
Primary Synthetic Route: Street, L. J., et al. "Synthesis and biological activity of 1-azabicyclo[2.2.1]heptane derivatives: potent muscarinic agonists."[2][3] Journal of Medicinal Chemistry1992 , 35(13), 2392–2406.[2]
-
Bridgehead Substitution: Carroll, F. I., et al. "Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives."[2][3] The Journal of Organic Chemistry2011 , 76(19), 8082–8087.
-
Patent Protocol: Mazurov, A., et al. "4-Substituted quinuclidine derivatives, methods of production, and pharmaceutical uses thereof."[2] US Patent 8,114,891 B2 , 2012.[2] (Assignee: Targacept, Inc.)[2][7]
-
Ester Synthesis: Orlek, B. S., et al. "Synthesis of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate."[2] Tetrahedron Letters1991 , 32(9), 1241-1244.[2]
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof - Google Patents [patents.google.com]
- 3. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. scribd.com [scribd.com]
- 7. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Bicyclic Amine Acylation
Welcome to the technical support center for bicyclic amine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating sterically hindered and structurally complex bicyclic amines. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize common side reactions, optimize your reaction conditions, and achieve high yields of your desired amide product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a problem-solution format. We delve into the underlying chemical principles to provide not just a fix, but a foundational understanding.
Problem 1: Low or No Product Formation
You've set up your reaction, but after the expected reaction time, TLC or LC-MS analysis shows primarily unreacted starting material.
Potential Causes & Recommended Solutions
-
Inadequate Acylating Agent Reactivity: Acid anhydrides or activated esters may not be sufficiently electrophilic to react with a sterically hindered or electron-poor bicyclic amine.
-
Insufficient Nucleophilicity of the Amine: The lone pair on the nitrogen of your bicyclic amine might be sterically inaccessible or electronically withdrawn, reducing its nucleophilicity.
-
Solution 1 (Catalysis): Introduce a catalytic amount (0.1–5 mol%) of a hypernucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) . DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the bicyclic amine.[4][5][6] This can accelerate acylation rates by several orders of magnitude.[5][6]
-
Solution 2 (Temperature): Gradually and carefully increase the reaction temperature. While many acylations proceed at 0 °C or room temperature[7], sluggish reactions can be facilitated by gentle heating (e.g., to 40-50 °C). Monitor closely for decomposition.
-
-
Protonation of the Amine: The reaction generates one equivalent of acid (e.g., HCl from an acyl chloride), which protonates the starting amine, rendering it non-nucleophilic and stalling the reaction.[3]
-
Solution: Ensure at least one equivalent of a suitable base is present to neutralize the acid byproduct.[3] For sterically hindered amines, a non-nucleophilic, bulky base like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) is ideal as it will not compete with your substrate for the acylating agent.[8][9]
-
Problem 2: Formation of an N-Acylurea Byproduct
When using a carbodiimide coupling reagent (e.g., EDC, DCC) to activate a carboxylic acid, you observe a significant byproduct that is identified as an N-acylurea.
Potential Causes & Recommended Solutions
-
Slow Nucleophilic Attack: The intended nucleophile (the bicyclic amine) is reacting too slowly with the O-acylisourea intermediate. This allows for an intramolecular acyl transfer (Mumm rearrangement) to occur within the intermediate, forming a stable N-acylurea byproduct, which is a common failure mode in difficult couplings.
-
Solution: Add an activating agent such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react rapidly with the O-acylisourea intermediate to form an activated ester, which is more stable towards rearrangement but still highly reactive towards the amine.[10] This intercepts the problematic intermediate and funnels the reaction towards the desired amide product.
-
Problem 3: Epimerization of a Chiral Center
Your bicyclic amine contains a chiral center adjacent (alpha) to the nitrogen atom, and you observe a loss of stereochemical purity in the final product.
Potential Causes & Recommended Solutions
-
Direct Proton Abstraction: The presence of a strong base can lead to the direct abstraction of the proton at the chiral center (the α-proton), especially during the activation or reaction process.[11] This forms a planar enolate-like intermediate, and subsequent protonation can occur from either face, leading to racemization or epimerization.[11]
-
Solution 1 (Base Selection): Use a weaker, non-nucleophilic base like DIPEA or 2,6-lutidine instead of stronger bases. If a strong base is unavoidable, use it at very low temperatures (-78 °C) to minimize the rate of proton abstraction.[12]
-
Solution 2 (Coupling Reagents): Employ coupling reagents known to suppress epimerization. Combinations like T3P® (n-propanephosphonic acid anhydride) with pyridine are known to facilitate low-epimerization amide bond formation.[13] Additives like HOBt or HOAt also help by accelerating the desired coupling reaction, minimizing the time the activated acid is available to participate in side reactions.[10]
-
Solution 3 (Temperature Control): Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or -20 °C) to disfavor the epimerization pathway, which typically has a higher activation energy.[12]
-
Problem 4: O-Acylation Side Product
If your bicyclic amine also contains a hydroxyl (-OH) group, you may observe the formation of an ester byproduct due to O-acylation.
Potential Causes & Recommended Solutions
-
Competitive Nucleophilicity: Under standard basic or neutral conditions, both the amine and hydroxyl groups can act as nucleophiles. While amines are generally more nucleophilic, a highly sterically hindered amine may react slower than a more accessible primary or secondary alcohol.
-
Solution 1 (Acidic Conditions): Perform the reaction under strongly acidic conditions (e.g., using trifluoroacetic acid as a solvent).[14][15] In an acidic medium, the more basic amino group will be protonated to form an ammonium salt, rendering it non-nucleophilic. The acylation will then occur selectively on the neutral hydroxyl group.[14] This strategy is effective for achieving selective O-acylation when desired.
-
Solution 2 (Protecting Groups): For selective N-acylation, the most robust strategy is to protect the hydroxyl group before acylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable to acylation conditions but can be removed later.
-
Solution 3 (pH Control): In some cases, careful control of pH in a biphasic system (e.g., Schotten-Baumann conditions with aqueous base) can favor N-acylation.[16][17] The amine is more nucleophilic at a moderately basic pH, while the alcohol requires stronger basicity to be deprotonated into a more reactive alkoxide.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between an acyl chloride and an acid anhydride?
A1: The choice depends on the reactivity of your amine and the desired reaction conditions.
-
Acyl Chlorides: Are more reactive (more electrophilic) and are the reagent of choice for hindered or electronically deactivated amines.[1][2] However, they generate HCl, requiring a base to be present to avoid protonating the amine.[3]
-
Acid Anhydrides: Are less reactive and are suitable for unhindered primary and secondary amines. They generate a carboxylic acid byproduct, which is less corrosive than HCl but still requires a base for neutralization.[1] They are often preferred when available as they can be easier to handle and may lead to cleaner reactions with sensitive substrates.
Q2: What is the role of a base in the acylation reaction, and which one should I use?
A2: The base has a critical role: to neutralize the acidic byproduct generated during the reaction (e.g., HCl or R-COOH).[3] This prevents the acid from protonating and deactivating the starting amine, thus allowing the reaction to proceed to completion.
-
For Unhindered Amines: Triethylamine (TEA) or pyridine are common choices.
-
For Bicyclic/Hindered Amines: A non-nucleophilic, sterically hindered base is strongly recommended to prevent it from competing with your substrate. N,N-Diisopropylethylamine (DIPEA or Hünig's Base) is an excellent choice.[8][9] Other options include 1,8-Diazabicycloundec-7-ene (DBU) or Proton Sponge®.[8][18]
Q3: When should I use a catalytic amount of DMAP versus a stoichiometric amount?
A3: For the vast majority of applications, a catalytic amount (0.05 - 5 mol%) of DMAP is sufficient and highly effective.[5] It provides an excellent balance of dramatically increased reaction rates and simplified purification.[5] Using a stoichiometric amount is rare and typically reserved for extremely unreactive or sterically demanding substrates where reaction speed is paramount.[5] However, this significantly increases cost and makes purification more challenging due to the need to remove large amounts of the basic catalyst.[5]
Q4: My reaction is clean but stalls at ~50% conversion. What should I do?
A4: This is a classic sign of amine protonation. You have likely used an insufficient amount of base. The HCl or carboxylic acid byproduct generated from the first 50% of the reaction has protonated the remaining 50% of your starting amine, halting the reaction.
-
Solution: Ensure you are using at least 1.1 equivalents of base relative to the acylating agent. If you started with a substoichiometric amount of base, adding more base to the stalled reaction mixture can often restart the acylation process.
Q5: Can I run my acylation reaction open to the air?
A5: It is highly recommended to run acylation reactions, especially with reactive reagents like acyl chlorides and anhydrides, under an inert atmosphere (e.g., Nitrogen or Argon). These reagents are sensitive to moisture (hydrolysis), which will consume the reagent and introduce water into the reaction, potentially leading to undesired side reactions and lower yields. Anhydrous solvents should also be used.[7]
Data & Reagent Guide
Table 1: Comparison of Common Bases for Acylation
| Base | pKa (Conjugate Acid) | Structure | Key Characteristics & Use Case |
| Pyridine | ~5.2 | Aromatic Heterocycle | Mild base; can also act as a nucleophilic catalyst. Often used as a solvent. |
| Triethylamine (TEA) | ~10.7 | Et₃N | Common, inexpensive organic base. Can be nucleophilic and may compete with substrate. |
| DIPEA (Hünig's Base) | ~10.7 | (i-Pr)₂NEt | Sterically hindered, non-nucleophilic base.[8] Ideal for preventing side reactions with the acylating agent.[9] |
| DMAP | ~9.7 | Me₂N-C₅H₄N | Primarily used as a hypernucleophilic catalyst, not a stoichiometric base.[4][19] Dramatically accelerates reactions.[6] |
| Proton Sponge® | ~12.1 | C₁₄H₁₈N₂ | Very strong, non-nucleophilic base. Useful in cases where complete and rapid acid scavenging is required.[18] |
Visualizing Reaction Pathways and Troubleshooting
Core Acylation Mechanism vs. DMAP Catalysis
The following diagram illustrates the standard nucleophilic acyl substitution pathway alongside the more potent pathway enabled by DMAP catalysis.
Caption: Comparison of standard and DMAP-catalyzed acylation pathways.
Troubleshooting Workflow for Low Acylation Yield
Use this decision tree to diagnose and solve issues related to low product yield in your bicyclic amine acylation.
Sources
- 1. Lab Reporter [fishersci.it]
- 2. byjus.com [byjus.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of Efficient Catalyst DMAP [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Purification methods for polar bicyclic amines
Welcome to the Technical Support Center
Subject: Troubleshooting Purification of Polar Bicyclic Amines (e.g., Quinuclidines, Tropanes, Diazabicycles).
User Context: You are likely experiencing one of three failures: your compound is eluting at the solvent front (void volume) on C18, it is "streaking" irreversibly on normal phase silica, or you are losing mass during aqueous extraction.
The Root Cause: Polar bicyclic amines possess a "fatal" combination for standard chromatography:
-
High Polarity (logP < 0): They prefer water over organic stationary phases.
-
High Basicity (pKa 9–11): The rigid bicyclic cage (e.g., quinuclidine) exposes the nitrogen lone pair, making it highly basic. On standard silica, this nitrogen protonates and ion-pairs with acidic silanols, causing severe peak tailing or irreversible adsorption.
This guide provides the standard operating procedures (SOPs) to resolve these issues.
Module 1: Chromatographic Strategy (The "Streaking" & Retention Issue)
Q: My compound elutes in the void volume on C18 but streaks on Silica. What is the correct stationary phase?
A: You must abandon standard pH 2–3 Reverse Phase (RP) and unmodified Silica. You have two viable paths: High pH Reverse Phase or HILIC .
Option A: High pH Reverse Phase (The "Neutralization" Strategy)
Why it works: By raising the mobile phase pH to 10–11 (above the amine's pKa), you deprotonate the nitrogen. The neutral amine is more hydrophobic and will retain on C18. Critical Requirement: You must use a hybrid-silica or polymer-based column (e.g., Waters XBridge™, Agilent Poroshell HPH™). Standard silica C18 dissolves above pH 8.
Protocol: High pH RP-HPLC
-
Column: Hybrid Silica C18 (e.g., C18-HPH).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B (Bicyclic amines rarely need >60% ACN).
Option B: HILIC (The "Polar Retention" Strategy)
Why it works: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a water layer adsorbed to a polar surface to partition polar compounds.[1][2][3][4][5][6][7] It retains amines that fly through C18.
Protocol: HILIC Method for Bicyclic Amines
-
Column: Amide or Zwitterionic (e.g., ZIC-HILIC, BEH Amide). Avoid bare silica if possible to reduce secondary interactions.
-
Mobile Phase A: Acetonitrile (The "Weak" solvent in HILIC).[1]
-
Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8). (The "Strong" solvent).
-
Gradient: Start High Organic! 95% A (ACN)
60% A.-
Note: Unlike RP, water elutes the compound.[6]
-
Decision Logic for Column Selection:
Figure 1: Decision matrix for selecting the optimal purification stationary phase based on compound basicity and solubility.
Module 2: Isolation & Workup (The "Yield Loss" Issue)
Q: I cannot extract my amine from the aqueous layer using DCM or EtOAc. How do I isolate it?
A: Polar bicyclic amines are often "water-loving" enough that they partition into the aqueous phase even at high pH. Stop doing liquid-liquid extraction (LLE). Use Strong Cation Exchange (SCX) "Catch and Release."
Mechanism: The SCX resin (sulfonic acid) binds the basic amine ionically. Neutrals wash away. The amine is released only when a stronger base (Ammonia) breaks the bond.
Protocol: SCX "Catch and Release"
| Step | Solvent/Reagent | Purpose |
| 1. Activation | Methanol (2 CV) | Wets the resin. |
| 2. Equilibration | 0.1 M HCl or 5% Acetic Acid | Ensures resin is protonated (active). |
| 3. Loading | Sample in Aqueous Acid (pH < 4) | CATCH: Amine binds to sulfonic acid sites. |
| 4. Wash 1 | Water | Removes salts/buffers. |
| 5. Wash 2 | Methanol | Removes neutral organic impurities. |
| 6. Elution | 2–7 M NH₃ in Methanol | RELEASE: NH₃ displaces the amine. |
Visual Workflow:
Figure 2: The "Catch and Release" workflow for isolating water-soluble amines without liquid-liquid extraction.
Module 3: Detection (The "Invisible Peak" Issue)
Q: My compound has no UV chromophore (no benzene rings). How do I trigger the fraction collector?
A: Bicyclic frameworks (like quinuclidine) are often UV-transparent. Using 210 nm often results in solvent noise interference.
Recommended Solutions:
-
ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric salts. It detects any non-volatile analyte.
-
Settings: Set drift tube temperature low (35°C–40°C) if your amine is volatile (see FAQ).
-
-
Chemical Derivatization (Pre-column):
-
Reactant: Benzoyl chloride or FMOC-Cl.
-
Action: React crude amine with benzoyl chloride + base. This adds a UV-active tag, making it visible at 254 nm and increasing lipophilicity (making standard C18 purification easier).
-
-
Mass Spec (MS) Trigger: If using prep-LCMS, trigger collection on the [M+H]+ ion.
FAQ: Specific "Gotchas"
Q: I purified my amine, but it disappeared on the rotovap. Where did it go? A: Small bicyclic amines (e.g., bicyclo[2.2.2]octane derivatives) sublime easily.
-
Fix: Do not evaporate to dryness under high vacuum and heat. Isolate as a salt (HCl or TFA salt) immediately after elution. If using SCX (eluting in NH3/MeOH), add HCl in dioxane to the collection flask before evaporation to trap it as the hydrochloride salt.
Q: The peak shape on HILIC is terrible (splitting/broad). A: This is usually a sample solvent mismatch.
-
Fix: In HILIC, water is the "strong" solvent.[1][5][6] If you inject your sample dissolved in 100% water, it will elute immediately or distort. Dissolve your sample in 75% Acetonitrile / 25% Water (or the starting gradient composition) prior to injection.
References
-
Agilent Technologies. (2020). Strategies for the Separation of Polar Compounds.[4][5] Agilent Technical Overview. Link
-
Waters Corporation. (2023). XBridge BEH C18 Columns: High pH Stability for Basic Compounds. Waters Application Notes.[8] Link
-
Teledyne ISCO. (2017). Purification of Highly Polar Compounds Using RediSep Gold Amine and C18Aq Columns. Teledyne Application Note AN99. Link
-
Biotage. (2019).[2][9] The Use of SCX Columns for Catch and Release Purification.[8][10] Biotage Blog. Link
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[4][11] Journal of Chromatography A, 499, 177-196. Link
Sources
- 1. biotage.com [biotage.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledynelabs.com [teledynelabs.com]
- 5. agilent.com [agilent.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. biotage.com [biotage.com]
- 8. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. teledyneisco.com [teledyneisco.com]
- 11. diduco.com [diduco.com]
Technical Support Guide: Overcoming Steric Hindrance in 1-Azanorbornane Functionalization
Ticket ID: AZNB-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Subject: Troubleshooting reactivity profiles of 1-azabicyclo[2.2.1]heptane (1-Azanorbornane)
Executive Summary & System Overview
The 1-azanorbornane scaffold represents a deceptive challenge in medicinal chemistry. While it offers a rigid, metabolic-resistant bioisostere for piperidines or morpholines, its bridgehead nitrogen is chemically paradoxical: it is thermodynamically basic but kinetically non-nucleophilic .
This guide addresses the "Steric Cone" effect where the [2.2.1] bridging carbons create a shield around the nitrogen lone pair, blocking standard
Module A: The Nitrogen Interface (N-Functionalization)
User Issue: "I am trying to alkylate 1-azanorbornane with a benzyl bromide derivative, but I see <5% conversion even after 48h at reflux."
Root Cause Analysis
The nitrogen lone pair in 1-azanorbornane is held in a rigid vector. Unlike flexible amines that can undergo pyramidal inversion to accommodate an incoming electrophile, this cage is locked. The C2-C6 and C3-C5 bridges create significant steric occlusion against backside attack (impossible) and frontal attack (severely hindered).
Troubleshooting Protocol
| Variable | Standard Approach (Failure Mode) | Optimized Protocol (Success Mode) | Mechanistic Rationale |
| Electrophile | Alkyl Bromides/Iodides | Alkyl Triflates / Meerwein Salts | Triflates are "super-electrophiles" with tighter transition states, requiring less steric clearance for the |
| Solvent | THF / Toluene | Nitromethane / Acetonitrile | High dielectric constant solvents stabilize the charged transition state of the quaternization. |
| Pressure | Ambient (1 atm) | High Pressure (10–15 kbar) | |
| Base | Carbonates ( | Non-Nucleophilic (Hünig's Base) | Prevents competitive reaction with the highly reactive triflate electrophiles. |
Advanced Workaround: Radical Alkylation
If thermal alkylation fails, switch to a Photoredox Minisci-type approach.
-
Concept: Generate a carbon-centered radical from your alkyl halide.
-
Why it works: Radicals are planar (
) and less sterically demanding than the backside attack required for .
Module B: The Carbon Skeleton (C-H Functionalization)
User Issue: "I need to install an aryl group at the C2 position, but lithiation/trapping is destroying the cage."
Root Cause Analysis
Deprotonation at C2 (
Solution: Photoredox
-Amino C-H Activation
Abandon lithiation. Use Hydrogen Atom Transfer (HAT) catalysis.[1] This method decouples nucleophilicity from functionalization.
The Workflow:
-
Oxidation: A photocatalyst (Ir or Ru) oxidizes the amine to an amine radical cation (
). -
Deprotonation: The acidity of the
-C-H bond increases dramatically ( drops from ~40 to ~10). A base removes the proton to form an -amino radical. -
Trapping: This radical intercepts an aryl nitrile or similar trap.
Visualizing the Pathway
Caption: Figure 1. Photoredox workflow for C2-functionalization. The transition to a planar radical intermediate (AlphaRad) relieves steric strain, allowing functionalization that is impossible via standard nucleophilic substitution.
Module C: De Novo Synthesis (When Functionalization Fails)
User Issue: "I cannot functionalize the core. I need to build the ring with the group already attached."
Strategic Pivot: The Aza-Diels-Alder
If you cannot push a group onto the crowded cage, you must build the cage around the group. The most robust method is the Aza-Diels-Alder reaction using cyclopentadiene and an imine.
Protocol:
-
Reagents: Cyclopentadiene + Imine (derived from your target amine R-NH2 + Glyoxylate).
-
Catalyst: Chiral Lewis Acid (e.g., Copper-Bisoxazoline).
-
Result: This forms the 1-azanorbornene system.
-
Post-Processing: Hydrogenation yields the saturated 1-azanorbornane with substituents defined by the starting imine.
Why this wins:
-
It sets the stereochemistry before the rigid cage forms.
-
It avoids the high-energy transition states of substituting a strained ring.
FAQ: Rapid Troubleshooting
Q: Why is my 1-azanorbornane not forming a salt with HCl?
A: It likely is forming, but the salt might be hygroscopic or an oil due to the lack of packing symmetry. Use anhydrous
Q: Can I use Pd-catalyzed Buchwald-Hartwig amination on the bridgehead Nitrogen? A: No. The reductive elimination step from Palladium requires the amine to adopt a specific geometry that the cage forbids. The steric bulk of the ligand + the cage will stall the catalytic cycle. Use Copper-catalyzed Ullmann-type coupling or the photoredox methods described in Module B.
Q: I see "Anti-Bredt" warnings in literature. Does this apply here? A: Bredt's rule forbids double bonds at the bridgehead of small bicyclic systems (e.g., imines). You cannot form 1-azanorborn-1-ene (C=N at the bridgehead). However, the saturated amine is stable. Ensure your reaction pathway does not pass through a bridgehead imine intermediate, as this will lead to decomposition.
References
-
Photoredox C-H Functionaliz
-
Synthesis of 1-Azanorbornanes
-
Basicity vs. Nucleophilicity
-
Radical Functionalization Str
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Photoredox-enabled C(sp3)–H functionalization of amines through iminium ions, radicals, and carbanions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Basicity vs. Nucleophilicity: Understanding the Nuances - Oreate AI Blog [oreateai.com]
- 7. ochemtutor.com [ochemtutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
Topic: Aqueous Stability & Troubleshooting Guide Molecule: 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (CAS: 1135935-37-3) Audience: Drug Discovery Chemists, Analytical Scientists, and Formulation Engineers.
Executive Technical Summary
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine is a bicyclic diamine scaffold often used as a rigid pharmacophore in nicotinic acetylcholine receptor (nAChR) agonist development. Its chemical behavior in aqueous solution is dominated by two functional centers:
-
The Bridgehead Nitrogen (N1): Sterically constrained within the [2.2.1] bicyclic cage.
-
The Primary Methanamine (C4-linker): Highly nucleophilic and basic.
Critical Stability Verdict: While the core C-N bicyclic skeleton is resistant to hydrolytic cleavage, the molecule is thermodynamically unstable in aerated aqueous solutions due to rapid oxidative degradation and carbamate formation. It acts as a "proton sponge" and a CO₂ scavenger.
Degradation Pathways & Chemical Behavior[1]
To troubleshoot effectively, you must understand the invisible chemistry occurring in your flask.
Visualizing the Degradation Logic
Figure 1: Primary degradation and stabilization pathways. The free base is highly reactive toward atmospheric CO₂ and dissolved oxygen.
Troubleshooting Guide (FAQ Format)
Section A: Solubility & Appearance
Q1: My clear aqueous stock solution turned yellow overnight. Is it still usable?
-
Diagnosis: Oxidative Degradation.
-
Mechanism: The bridgehead nitrogen is relatively protected, but the primary amine side chain (-CH₂NH₂) is susceptible to N-oxidation in the presence of dissolved oxygen and light. The yellow color indicates the formation of N-oxides or conjugated imine impurities.
-
Action:
-
Immediate: Check LC-MS for [M+16] peaks (N-oxide). If <2% impurity, use immediately.
-
Prevention: Degas all buffers with Nitrogen or Argon for 15 minutes prior to dissolution. Store solutions in amber glass to prevent photo-oxidation.
-
Q2: I see a white precipitate forming in my basic buffer (pH 9+). Is the compound crashing out?
-
Diagnosis: Carbamate Formation (Atmospheric Carbonylation).
-
Mechanism: Primary amines are potent CO₂ scrubbers. In basic aqueous solutions exposed to air, the methanamine group reacts with CO₂ to form carbamic acid, which rapidly aggregates as insoluble zwitterionic species or carbonate salts.
-
Action:
-
Do NOT filter and ignore. The concentration of your active amine has dropped.
-
Fix: Acidify the solution to pH < 4 to decarboxylate the species (releasing CO₂ gas) and regenerate the amine salt, then readjust pH strictly under inert atmosphere.
-
Section B: Analytical & Assay Interference
Q3: Why is my LC-MS peak shape tailing severely?
-
Diagnosis: Silanol Interaction.
-
Mechanism: The high basicity of the primary amine causes strong interaction with residual silanols on C18 columns.
-
Protocol Adjustment:
-
Add 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Formate (pH 3) to the mobile phase.
-
Note: Avoid high pH mobile phases (> pH 8) as silica dissolution is accelerated by the bicyclic amine, damaging the column.
-
Q4: The compound mass is inconsistent during weighing. Why?
-
Diagnosis: Extreme Hygroscopicity.
-
Mechanism: The free base is hygroscopic. It absorbs atmospheric moisture instantly, altering the effective molecular weight.
-
Solution:
-
Always handle the Hydrochloride (HCl) or Dihydrochloride salt form for quantitative weighing.
-
If you must use the free base, weigh inside a glovebox or subtract water content determined via Karl Fischer titration.
-
Stability Data Summary
| Condition | Form | Stability Rating | Observed Effect |
| Water (pH 7, Aerated) | Free Base | Poor (< 24 hrs) | pH drift (alkaline), CO₂ absorption. |
| Water (pH 2-4) | HCl Salt | Excellent (> 6 months) | Protonation protects N-centers from oxidation. |
| DMSO (Dry) | Free Base | Good | Stable if stored dark/frozen. |
| Phosphate Buffer (pH 7.4) | Free Base | Moderate (1 week) | Slow oxidation; requires antioxidants (e.g., ascorbic acid). |
Standardized Handling Protocols
Protocol A: Preparation of Stable Aqueous Stock (10 mM)
Use this protocol for biological assays to ensure >99% integrity.
-
Select Solvent: Use degassed, double-distilled water (ddH₂O) or 10 mM HCl.
-
Weighing: Weigh the Dihydrochloride salt (MW approx. 199.12 g/mol ) instead of the free base.
-
Calculation:
-
-
Dissolution: Vortex until fully dissolved. The solution pH will be acidic (~pH 4-5).
-
Neutralization (On-Demand): Do not pre-neutralize the stock. Only neutralize the specific aliquot added to the assay buffer immediately before use.
-
Storage: Aliquot into single-use vials. Flash freeze in liquid nitrogen. Store at -80°C.
Protocol B: Recovering the Free Base from Salt
Only perform if the assay strictly forbids chloride ions.
-
Dissolve the HCl salt in minimal water.
-
Add 1.1 equivalents of NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry organic layer over anhydrous
. -
Concentrate in vacuostrictly under Argon .
-
Re-dissolve immediately in the final assay buffer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13631121, 1-Azabicyclo[2.2.1]heptane derivatives. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine oxidation and carbamate formation mechanisms).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) from your material supplier before handling.
Troubleshooting hygroscopic nature of azabicycloheptane amine salts
Technical Support Center: Troubleshooting Hygroscopicity in Azabicycloheptane Amine Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable, causality-driven protocols to diagnose and resolve moisture-uptake issues in rigidified bicyclic amine active pharmaceutical ingredients (APIs).
Part 1: The Mechanistic Root of the Problem
Why are azabicycloheptane salts so prone to hygroscopicity? The azabicyclo[2.2.1]heptane scaffold (commonly utilized in rigidified proline analogs and epibatidine derivatives) introduces significant steric bulk and conformational rigidity to a molecule. When the secondary or tertiary amine on this scaffold is protonated to form a salt (e.g., a hydrochloride or hydrobromide), the resulting crystal lattice must accommodate these bulky, rigid cations alongside their respective anions[1][2].
The Causality: If the crystal packing is inefficient—resulting in low lattice energy—and the chosen counterion has a high hydration energy (such as Cl⁻), the thermodynamic threshold for moisture uptake is easily breached. Water molecules from the ambient environment penetrate the lattice to satisfy the hydrogen-bonding requirements of the anion and the protonated amine. This leads to hydrate formation or, in severe cases, complete deliquescence, where the salt absorbs enough moisture to dissolve itself[1][2].
Part 2: Diagnostic Workflows
To troubleshoot hygroscopicity, you must first quantify the moisture uptake accurately. The gold standard for this is Dynamic Vapor Sorption (DVS)[3][4].
Protocol: High-Precision DVS Isotherm Generation
Purpose: To determine the critical relative humidity (CRH) and classify the hygroscopic nature of the amine salt. This protocol is designed as a self-validating system to ensure thermodynamic accuracy.
-
Step 1: Sample Preparation & Validation. Load 10–15 mg of the crystalline azabicycloheptane salt into the DVS quartz sample pan.
-
Step 2: Initial Drying (Equilibration). Expose the sample to 0% Relative Humidity (RH) at 25°C under a dry nitrogen stream (200 mL/min). Maintain this state until the mass change rate (
) is < 0.002% per minute for at least 10 minutes. -
Step 3: Sorption Cycle. Increase the RH from 0% to 90% in 10% increments. The system must hold at each step until thermodynamic equilibrium (
< 0.002%/min) is reached before advancing to the next humidity level.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Step 4: Desorption Cycle. Decrease the RH from 90% back to 0% in 10% increments, strictly utilizing the same
equilibration criteria. -
Step 5: Hysteresis Analysis. Plot the sorption and desorption curves. A significant gap (hysteresis) between the two curves indicates bulk absorption (e.g., water entering the crystal lattice to form a hydrate) rather than mere surface adsorption[3][6].
Part 3: Troubleshooting Guides & FAQs
Q1: My azabicycloheptane HCl salt turns into a sticky syrup on the benchtop. What is happening? A: Your salt is experiencing deliquescence. The ambient humidity in your laboratory has exceeded the Critical Relative Humidity (CRH) of the salt. Hydrochlorides of bulky amines often suffer from low lattice energies[1][2]. When the ambient RH > CRH, the thermodynamic drive for the salt to dissolve in absorbed moisture overcomes the energy holding the crystal together. Action: Immediately handle the material in a glovebox or under a dry nitrogen environment (<20% RH). You must initiate a salt screen to identify a less hygroscopic counterion[1][7].
Q2: How do I rationally select a counterion to reduce this hygroscopicity?
A: You must shift the thermodynamic balance by increasing the crystal lattice energy and decreasing the counterion's hydrophilicity. Move away from small, highly electronegative halides (HCl, HBr). Instead, screen for bulky, hydrophobic, or planar counterions that can form tight, highly ordered crystal lattices with the rigid azabicycloheptane scaffold[2][8]. Fumarate, tosylate, mesylate, or napsylate are excellent candidates[2][7].
Causality: Larger counterions distribute their charge over a wider area and often participate in extensive intermolecular
Q3: My DVS data shows a massive, sudden weight jump at 60% RH, but it doesn't return to the baseline during desorption. Why? A: This step-change indicates a moisture-induced phase transition—specifically, the formation of a stable crystalline hydrate[3][9]. The failure of the mass to return to the baseline at 0% RH means the water molecules are now tightly bound within the crystal lattice (forming a stoichiometric hydrate) rather than just sitting on the surface[3][6]. Action: You must run PXRD on the post-DVS sample to confirm the new unit cell structure and determine if this hydrate form is stable enough for formulation.
Part 4: Data Presentation
Table 1: Hygroscopicity Classification Standard (Based on DVS Weight Gain at 80% RH, 25°C)[3][5]
| Hygroscopicity Class | Criteria (Weight Gain % w/w) | Formulation Implication |
| Non-hygroscopic | < 0.2% | Ideal for standard solid oral dosage forms. |
| Slightly hygroscopic | 0.2% - 2.0% | Acceptable; may require standard desiccant packaging. |
| Hygroscopic | 2.0% - 15.0% | Requires strict environmental controls and Alu/Alu blister packs. |
| Very hygroscopic | > 15.0% | High risk of instability; consider alternative salt forms. |
| Deliquescent | Forms a liquid | Unsuitable for solid formulation; mandatory salt screening. |
Table 2: Counterion Selection Matrix for Azabicycloheptane Amines [1][2][8]
| Counterion | Hydrophilicity | Impact on Lattice Energy | Recommended Use Case |
| Hydrochloride (Cl⁻) | High | Variable (often low for bulky amines) | Baseline screening; avoid if API is prone to deliquescence. |
| Mesylate | Moderate | Moderate | Good balance of solubility and stability. |
| Tosylate | Low | High ( | Excellent for reducing hygroscopicity in rigid bicyclic systems. |
| Fumarate | Low | High (Hydrogen bond networks) | Preferred for highly hygroscopic free bases. |
Part 5: Mandatory Visualization
Workflow for diagnosing and mitigating hygroscopicity in azabicycloheptane amine salts.
References
-
Screening and Formulating Drugs as Salts to Improve API Performance. PharmOutsourcing.[Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.[Link]
-
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena.[Link]
-
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.[Link]
-
Applications of Dynamic Moisture Adsorption in Crystal Research. Crystal Pharmatech.[Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology.[Link]
-
Dynamic Vapor Sorption. SK pharmteco.[Link]
-
Salt Screening and Selection. ResearchGate.[Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ardena.com [ardena.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. researchgate.net [researchgate.net]
- 8. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 9. public.jenck.com [public.jenck.com]
Technical Support Center: Optimizing Reaction Conditions for Strained Bicyclic Amines
Welcome to the Technical Support Center for strained bicyclic amine functionalization. Strained sp³-rich scaffolds—such as bicyclo[1.1.1]pentan-1-amines (BCPs), azabicyclo[3.1.0]hexanes, and cubanes—are highly sought-after bioisosteres for planar aromatic rings in drug discovery[1]. However, their inherent ring strain makes them highly susceptible to thermal degradation, homolytic ring-opening, and polymerization during standard transition-metal-catalyzed cross-coupling reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures and maximize yields.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my bicyclo[1.1.1]pentan-1-amine (BCP-amine) degrading during Buchwald-Hartwig amination at 100 °C? A: The degradation is a direct consequence of thermal stress overcoming the kinetic stability of the strained ring. The BCP core possesses significant strain energy (estimated around 60–70 kcal/mol). At temperatures approaching or exceeding 100 °C, the central inverted C1–C3 bond becomes highly susceptible to homolytic cleavage[1]. This generates diradical intermediates that rapidly undergo ring-opening, leading to complex polymeric mixtures or hydrogen-abstracted byproducts. To prevent this, the reaction temperature must be kept strictly below 70 °C.
Q2: How can I lower the temperature of my Pd-catalyzed C–N cross-coupling to prevent this ring-opening? A: To lower the reaction temperature, you must lower the activation energy of the rate-limiting step—typically reductive elimination in the catalytic cycle. Standard ligands (e.g., BINAP, dppf) require high thermal energy (80–110 °C) to drive this step. By switching to bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos (for primary amines) or RuPhos (for secondary amines), the extreme steric bulk forces the palladium center into a highly reactive, low-coordinate state[2]. This drastically accelerates reductive elimination, allowing the cross-coupling to proceed efficiently at 45 °C to 60 °C, safely below the thermal degradation threshold of the BCP core[2].
Q3: Are there room-temperature alternatives for C–N bond formation with highly sensitive strained amines? A: Yes. If your substrate degrades even at 45 °C, thermal activation can be bypassed entirely using Dual Copper/Photoredox Catalysis . This method utilizes visible light and a photocatalyst (e.g., an iridium complex) to generate reactive radical intermediates via single-electron transfer (SET) at room temperature (20–25 °C)[3]. This approach has been explicitly validated for coupling carboxylic acids with nitrogen nucleophiles to form sp³ C–N bonds in good to excellent yields, completely preserving fragile BCP and azabicyclo[3.1.0]hexane frameworks[3].
Quantitative Thermal Stability Data
Understanding the absolute thermal limits of your specific scaffold is critical before setting up a reaction matrix. The table below summarizes the differential scanning calorimetry (DSC) initiation temperatures and optimal reaction windows for common strained motifs.
| Strained Scaffold | DSC Exotherm Initiation Temp | Recommended Max Reaction Temp | Optimal Coupling Strategy |
| Bicyclo[1.1.1]pentan-1-amine | > 120 °C | 60 °C | Pd-Catalyzed (BrettPhos)[2] |
| 1,3-Diiodobicyclo[1.1.1]pentane | 95 °C – 128 °C | 50 °C | Nucleophilic Substitution[4] |
| Azabicyclo[3.1.0]hexane | > 140 °C | 70 °C | Dirhodium Catalysis / Pd-Coupling[5] |
| Ethynyl-Bicyclo[1.1.1]pentanes | < 80 °C (Highly Sensitive) | 25 °C | Photoredox Dual Catalysis[4] |
Mechanistic Workflows & Decision Trees
The following diagrams illustrate the causality of thermal degradation and the logical workflow for optimizing your reaction conditions.
Fig 1: Mechanistic divergence of strained amines under thermal stress vs. optimized catalysis.
Fig 2: Decision tree for troubleshooting low yields in strained amine cross-coupling.
Experimental Protocol: Low-Temperature Buchwald-Hartwig Amination
To ensure a self-validating system, this protocol utilizes BrettPhos to artificially lower the activation barrier, allowing the reaction to proceed at 45 °C[2].
Materials Required:
-
Aryl halide (1.0 equiv)
-
Bicyclo[1.1.1]pentan-1-amine hydrochloride (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)
-
BrettPhos ligand (6.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Preparation of the Pre-catalyst: In an argon-filled glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃ and BrettPhos. Add 1 mL of anhydrous, degassed solvent. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) complex.
-
Reagent Loading: To a separate oven-dried vial equipped with a magnetic stir bar, add the aryl halide, BCP-amine hydrochloride, and NaOtBu.
-
Causality Note: 2.5 equivalents of base are required because 1.0 equivalent is consumed to neutralize the amine hydrochloride salt, leaving 1.5 equivalents to drive the catalytic cycle.
-
-
Initiation: Transfer the pre-catalyst solution to the reagent vial. Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.
-
Thermal Control: Place the vial in a pre-heated aluminum block set strictly to 45 °C . Stir vigorously (800 rpm) for 16 hours.
-
Causality Note: Exceeding 60 °C will exponentially increase the rate of BCP ring-opening relative to the rate of reductive elimination.
-
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.
References
-
Hayhow et al. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC / NIH.gov. Available at:[Link]
-
Macmillan Group. Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Princeton University. Available at:[Link]
-
Margelefsky, E. L. Energetics, Shock Sensitivity, and Thermal Hazards of Cubane and Bicyclo[1.1.1]pentane Derivatives. ACS Publications. Available at:[Link]
-
ACS Publications. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. ACS Publications. Available at:[Link]
Sources
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling & Storage of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
Welcome to the Technical Support Center. 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine is a highly reactive, bifunctional molecule containing both a primary aliphatic amine and a sterically constrained tertiary bicyclic amine. While this dual functionality makes it an invaluable building block in drug development and neuroscience research, it also renders the free base exceptionally prone to rapid oxidative degradation.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during storage and experimental workflows.
Ⅰ. Frequently Asked Questions (Troubleshooting & Causality)
Q1: My batch of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine turned yellow/brown after a few weeks in the fridge. What happened? A: The compound has undergone aerobic oxidation. The nitrogen lone pairs on both the primary and tertiary amines are highly nucleophilic. When exposed to atmospheric oxygen, trace metals, or ambient light, the primary amine oxidizes sequentially into a hydroxylamine and then into imines or nitriles[1][2]. Simultaneously, the tertiary bicyclic amine is susceptible to forming an N-oxide[3]. Furthermore, atmospheric CO₂ and trace acidic contaminants can react with the amine to form non-regenerable Heat Stable Salts (HSS), which alter the compound's reactivity and solubility profile[4][5].
Q2: I purged the vial with Nitrogen, but degradation still occurred. Why?
A: Nitrogen (
Q3: What is the absolute best way to store this compound for multi-month projects? A: Chemical passivation via salt formation. By converting the free base into a dihydrochloride salt , you protonate both nitrogen atoms. This ties up the lone electron pairs in N-H bonds, completely eliminating their nucleophilicity and rendering the molecule virtually immune to electrophilic oxygen attack and radical abstraction[3][6]. The salt can be stored at 4°C or room temperature for years without significant degradation.
Ⅱ. Mechanistic Pathways of Degradation
To effectively prevent degradation, one must understand the specific pathways through which 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine breaks down.
Oxidative and environmental degradation pathways of the free base amine.
Ⅲ. Quantitative Storage Data
The following table summarizes the expected stability of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine under various storage conditions, highlighting the necessity of proper atmospheric and chemical control.
| State | Storage Condition | Atmosphere | Container | Expected Shelf Life | Primary Degradation Risk |
| Free Base | Room Temp (20°C) | Ambient Air | Clear Glass | < 3 Days | Severe oxidation, N-oxide formation |
| Free Base | 4°C | Ambient Air | Amber Glass | 1 - 2 Weeks | Hydroxylamine formation, HSS accumulation |
| Free Base | -20°C | Argon Blanket | Amber Glass | 3 - 6 Months | Slow oxidative creep due to septum micro-leaks |
| Free Base | -80°C | Argon Blanket | Sealed Ampoule | > 2 Years | Negligible (Thermal kinetics halted) |
| Di-HCl Salt | 4°C | Ambient Air | Standard Vial | > 5 Years | Hygroscopic water absorption (No oxidation) |
Ⅳ. Validated Experimental Protocols
Protocol 1: Short-Term Storage (Argon Blanketing & Aliquoting)
Use this protocol if you must store the free base for ongoing experiments (1-3 months).
Causality Note: Repeated freeze-thaw cycles introduce condensation (water), which accelerates the dissolution of atmospheric CO₂ into the amine, forming corrosive salts[5]. Aliquoting prevents batch-wide contamination.
-
Preparation: Transfer the freshly distilled/purified 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine into a glove box or a Schlenk line environment.
-
Aliquoting: Divide the bulk material into single-use amber glass vials (e.g., 50 mg to 100 mg per vial). Amber glass is mandatory to prevent UV-catalyzed radical initiation.
-
Argon Purge: Insert an Argon line (fitted with a sterile needle) into the vial, keeping the tip just above the surface of the compound. Purge at a low flow rate for 60 seconds.
-
Sealing: Rapidly cap the vial with a PTFE-lined silicone septum cap while withdrawing the Argon needle. Wrap the cap tightly with Parafilm.
-
Storage: Store immediately at -20°C or -80°C.
-
Self-Validation Step: Before use, dissolve a 1 mg test sample in CDCl₃ and run a quick ¹H-NMR. Look for the absence of downfield shifts (typically ~3.5-4.5 ppm) which would indicate N-oxide or hydroxylamine formation.
Protocol 2: Long-Term Storage (Dihydrochloride Salt Synthesis & Recovery)
Use this protocol to chemically passivate the amine for indefinite storage.
Workflow for the chemical passivation (salt formation) and subsequent recovery of the amine.
Part A: Forming the Di-HCl Salt
-
Dissolve 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine free base in anhydrous diethyl ether or THF (10 mL per gram of amine) under constant stirring.
-
Place the flask in an ice bath (0°C). The neutralization reaction is highly exothermic.
-
Slowly add 2.2 equivalents of anhydrous HCl in dioxane (or bubble dry HCl gas). A white precipitate (the dihydrochloride salt) will form immediately[6].
-
Stir for an additional 15 minutes to ensure complete protonation of both the primary and tertiary nitrogens.
-
Filter the white solid under vacuum, wash twice with cold anhydrous ether, and dry under high vacuum for 4 hours.
-
Store the resulting salt in a standard desiccator at 4°C.
Part B: Recovering the Free Base (Self-Validating Extraction)
-
Suspend the required amount of the dihydrochloride salt in a minimal volume of distilled water.
-
Slowly add 2M NaOH solution dropwise until the pH reaches 12-13. Validation: The solution will turn cloudy as the free base precipitates out of the aqueous phase.
-
Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate.
-
Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp < 30°C to prevent thermal degradation). -
Purge the receiving flask with Argon immediately upon solvent removal.
Ⅴ. References
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at:[Link]
-
Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. ChemRxiv. Available at:[Link]
-
Oxidation of Amines and N-Hetarenes. Thieme Connect. Available at:[Link]
-
Product Class 3: Amine N-Oxides. Thieme Connect. Available at:[Link]
-
Heat Stable Salts and Corrosivity in Amine Treating Units. ResearchGate. Available at:[Link]
-
Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones. NIH PMC. Available at:[Link]
-
Substrates and Inhibitors of Diamine Oxidase (Dihydrochloride salt preparations). University of Glasgow. Available at:[Link]
Sources
Removing residual solvents from 1-azabicyclo[2.2.1]heptane products
Technical Support Center: Purification & Solvent Removal for 1-Azabicyclo[2.2.1]heptane Derivatives
Subject: Troubleshooting Residual Solvent Removal and Product Stability Ticket ID: #AZA-221-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
Working with 1-azabicyclo[2.2.1]heptane scaffolds presents a unique duality of failure modes: volatility in the free base form and solvent inclusion in the salt form.[1] Unlike standard aliphatic amines, the rigid bicyclic structure prevents internal rotation, creating "pockets" in the crystal lattice that trap solvents (particularly Class 2 solvents like DCM and THF) with high affinity.
This guide moves beyond standard rotary evaporation protocols. It addresses the thermodynamics of solvent entrapment and provides self-validating workflows to ensure your material meets ICH Q3C (R8) guidelines without compromising yield.
Module 1: The "Disappearing Product" Phenomenon
Diagnosis: You placed the free base oil on a high-vacuum manifold (< 1 mbar) overnight to remove residual solvent. The next morning, the flask was empty or the mass had significantly decreased.
Root Cause: The 1-azabicyclo[2.2.1]heptane core (structurally related to quinuclidine) is highly volatile in its free base form.[2] It sublimes easily under reduced pressure, even at room temperature.[1] The "solvent" you were pumping off was likely your product.[1]
Troubleshooting Protocol: Do not subject the free base to high vacuum for extended periods. Instead, convert to a salt immediately or use a "soft" drying approach.[1]
Decision Matrix: Free Base vs. Salt
Figure 1: Decision tree for processing volatile bicyclic amines.[1][2] Note that high vacuum is only safe for the salt form.
Module 2: The "Sticky Lattice" (Trapped Solvents)
Diagnosis: You have formed the HCl salt, but NMR shows persistent peaks for Dichloromethane (DCM) or Methanol, even after 24 hours of vacuum drying.
Root Cause: The bicyclic ammonium salt forms a rigid crystal lattice.[1] Small, polar solvents (DCM, MeOH, Water) fit into the interstitial spaces of this lattice. Once the surface solvent evaporates, the internal solvent is trapped. Heating simply anneals the crystal surface, sealing the solvent inside (a phenomenon known as "case hardening").
The Solution: Azeotropic Displacement You cannot "pull" the solvent out with vacuum; you must "push" it out with a displacing agent that disrupts the lattice surface or forms a lower-boiling azeotrope.
Protocol: The "Push-Pull" Displacement
-
Dissolution: Dissolve your salt in a minimal amount of Methanol (to break the existing lattice).[1]
-
Displacement: Add 10 volumes of Methyl tert-butyl ether (MTBE) or Heptane .[1]
-
Concentration: Rotovap slowly. The Methanol/DCM will azeotrope off first, forcing the product to precipitate in the presence of the non-solvating MTBE.
-
Filtration: Filter the solid. Do not rotovap to dryness (which creates an amorphous foam/oil that traps solvent).[1] Isolate the discrete crystals.
Common Azeotropic Pairs for Displacement:
| Target Solvent (Impurity) | Displacement Solvent (Entrainer) | Azeotrope BP (°C) | Mechanism |
| Dichloromethane (DCM) | Methanol | 37.8°C | Binary azeotrope; breaks DCM solvation shell.[1][2] |
| Water | 2-MeTHF or Toluene | ~70-85°C | Dean-Stark or strip distillation.[1][2] |
| Ethyl Acetate | Heptane | 70-75°C | Reduces solubility, forces precipitation.[1][2] |
| THF | Methanol | 60.7°C | Disrupts THF-amine coordination.[1][2] |
Module 3: Salt Formation & Stability (The Gold Standard)
User Question: "My free base turns yellow/brown after a week. How do I stop this?"
Answer: 1-azabicyclo[2.2.1]heptane contains a strained bridgehead nitrogen with a highly exposed lone pair.[1][2] It is prone to N-oxidation and ring-opening degradation.[1][2] You must store it as a salt.[1]
Recommended Salt Forms & Protocols
1. The Hydrochloride (HCl) Salt:
-
Pros: Pharmaceutically acceptable, high melting point.[1]
-
Cons: Highly hygroscopic (absorbs water from air).[1]
-
Protocol:
-
Dissolve free base in dry Diethyl Ether or MTBE (0.1 M).[1]
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise. Do not use aqueous HCl.[1]
-
White precipitate forms immediately.[1]
-
Critical Step: Wash the solid with fresh ether under Nitrogen to remove excess HCl, which can degrade the product over time.[1]
-
2. The Tosylate (p-TsOH) Salt:
-
Pros: Non-hygroscopic, crystallizes very well (great for X-ray), easy to remove residual solvents due to lipophilic counter-ion.
-
Cons: Higher molecular weight (reduces "active" mass).[1]
-
Protocol:
Module 4: Regulatory Compliance (ICH Q3C R8)
User Question: "I see a peak for 2-Methyltetrahydrofuran (2-MeTHF). Is this a problem?"
Answer: Under the new ICH Q3C (R8) guidelines, 2-MeTHF has been reclassified.[2][3] You must quantify it accurately.
Current Limits (ICH Q3C R8):
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) | Status |
| 2-MeTHF | Class 3 | 50 mg | 5000 ppm | Safe (Preferred alternative to DCM/THF) |
| CPME | Class 2 | 15 mg | 1500 ppm | Strict Limit (Cyclopentyl methyl ether) |
| DCM | Class 2 | 6.0 mg | 600 ppm | Strict Limit (Avoid if possible) |
| TBA | Class 2 | 35 mg | 3500 ppm | Limit (tert-Butyl alcohol) |
Note: If your daily dose is < 10g, you can calculate higher ppm limits based on the PDE.
Module 5: Analytical Verification (HS-GC)
Issue: Standard NMR is insufficient for quantifying Class 2 solvents at < 1000 ppm levels due to baseline noise and overlap with the bicyclic scaffold protons.
Required Method: Headspace Gas Chromatography (HS-GC) To accurately quantify residual solvents in 1-azabicyclo[2.2.1]heptane salts, use the following parameters. The high boiling point of the salt allows for higher incubation temperatures without degradation.
HS-GC Parameters:
-
Incubation Temp: 80°C (High enough to drive solvent out of the lattice, low enough to prevent amine degradation).
-
Incubation Time: 20 minutes.
-
Column: DB-624 or equivalent (specifically designed for volatiles).[1][2]
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[3][4][5][6] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13631121, 1-Azabicyclo[2.2.1]heptane.[1][2] PubChem.[1][7] Link[2]
-
Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] (Contextualizing 2-MeTHF and CPME usage). Link
-
Grodowska, K., & Parczewski, A. (2010).[2] Organic solvents in the pharmaceutical industry.[1][5][8] Acta Poloniae Pharmaceutica - Drug Research.[1][2] (Review of analytical methods for residual solvents). Link
Sources
- 1. 1-Azabicyclo[2.2.1]heptane hydrochloride | 25979-85-5 [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. gmp-publishing.com [gmp-publishing.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 7. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. JPS5976026A - Separation and purification method of methylene chloride and n-hexane - Google Patents [patents.google.com]
Comparative Guide: 1H NMR Characterization of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
Executive Summary & Core Directive
This guide provides a technical analysis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (hereafter referred to as ABH-4-MA ), a rigid bicyclic amine scaffold. Unlike the ubiquitous quinuclidine (1-azabicyclo[2.2.2]octane) or flexible piperidine analogs, ABH-4-MA presents unique NMR challenges due to its strained [2.2.1] geometry and lower symmetry.
The central thesis: The successful characterization of ABH-4-MA relies on distinguishing the non-equivalent bridge protons (the one-carbon bridge vs. the two-carbon bridges), a feature absent in the highly symmetrical quinuclidine counterparts.
Scaffold Comparison: The "Why" and "What"
| Feature | ABH-4-MA (1-Aza[2.2.1]) | Quinuclidine Analog (1-Aza[2.2.2]) | Piperidine Analog (Monocyclic) |
| Rigidity | High (Strain energy ~15 kcal/mol) | Moderate | Low (Chair flip accessible) |
| Symmetry | |||
| NMR Complexity | High: 3 distinct spin systems | Low: Simplified by 3-fold symmetry | Medium: Broadening due to exchange |
| Key Application | GPCR Ligands | General Linker |
Structural Analysis & Numbering Logic
To interpret the NMR, one must first visualize the symmetry breaking. In the [2.2.1] system, the nitrogen is at the bridgehead (Position 1). The substituent is at the opposing bridgehead (Position 4).
-
Plane of Symmetry: Passes through N1, C7, and C4.
-
Equivalence:
-
Protons on 2-carbon bridges: The C2-C3 arm is equivalent to the C6-C5 arm.
-
Protons on 1-carbon bridge: The C7 protons are unique and distinct from C2/C6.
-
Figure 1: Connectivity and symmetry analysis of ABH-4-MA. Note that Arm A (C2-C3) and Arm A' (C6-C5) are magnetically equivalent, while Arm B (C7) is unique.
Experimental Protocol: The "Self-Validating" Workflow
Amine-containing bicycles are notoriously sensitive to pH and concentration due to aggregation and salt formation. A standard
Sample Preparation (The "Free Base" Standard)
To ensure reproducible chemical shifts, you must break any potential aggregates or accidental salts.
-
Solvent Choice:
(with 0.05% TMS) is standard, but is preferred for sharpening exchangeable protons ( ). -
The "Shake" Step: If the sample was isolated as an HCl salt:
-
Suspend 10 mg in
. -
Add 0.5 mL of
in . -
Shake vigorously and separate layers. Use the organic layer.[1]
-
Why? This ensures you are characterizing the Free Base . Salt formation shifts protons
to the nitrogen (H2, H6, H7) downfield by ~0.5–1.0 ppm, invalidating literature comparisons.
-
Acquisition Parameters[2]
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 s (longer than standard).
-
Reasoning: Bridgehead protons and quaternary carbons (C4) in rigid systems have long
relaxation times. Short D1 leads to integration errors, making the H2/H6 vs H7 ratio unreliable.
-
-
Scans (NS): Minimum 64 (to resolve the minor "roofing" satellites in the multiplets).
Comparative Data Analysis
The following table contrasts the expected spectral fingerprint of ABH-4-MA against its primary alternatives.
Table 1: 1H NMR Chemical Shift Comparison ( , ppm)
| Proton Position | ABH-4-MA (1-Aza[2.2.1]) | Quinuclidine (1-Aza[2.2.2]) | Piperidine (Monocycle) | Diagnostic Note |
| 2.80 – 3.10 (m) Split into two groups: H2/H6 vs H7 | 2.70 – 2.90 (t) All 6 | 2.50 – 2.70 (m) Broadened by ring flip | The Split is Key: In [2.2.1], H7 (1-C bridge) is distinct from H2/H6 (2-C bridge).[2] | |
| 1.40 – 1.80 (m) Complex envelope | 1.40 – 1.60 (m) Simplified symmetric multiplet | 1.30 – 1.50 (m) | [2.2.1] shows distinct exo vs endo coupling. | |
| Side Chain ( | 2.55 (s) | 2.45 (s) | 2.50 (d) | Singlet in bicycles due to quaternary C4 attachment. |
| Amine ( | 1.2 – 1.8 (br s) | 1.2 – 1.8 (br s) | 1.2 – 1.8 (br s) | Highly variable with concentration/water. |
Detailed Assignment of ABH-4-MA
-
H7 (Bridge): Often the most deshielded or distinct multiplet among the ring protons due to the strained angle and proximity to the nitrogen lone pair. It appears as a singlet or broad singlet if W-coupling is unresolved, or a tight multiplet.
-
H2/H6 (Bridgehead Adjacent): These appear as complex multiplets. In the [2.2.1] system, the exo and endo protons on these carbons may not resolve perfectly at 300/400 MHz, often creating a "second order" multiplet.
-
H3/H5: These are the
-protons. They show strong geminal coupling ( Hz) and vicinal coupling to H2/H6.
Advanced Interpretation: The "W-Coupling" Validator
In rigid bicyclic systems like norbornane (and by extension 1-azanorbornane), a specific long-range coupling (4 bonds) occurs when protons form a "W" shape in 3D space.
-
The Pathway: H2(exo)
C2 C1(N) C6 H6(exo). -
Observation: This results in a broadening of the H2/H6 signals or a fine splitting (
Hz). -
Validation Check: If your spectrum shows sharp, clean triplets for the
-protons, you likely have the [2.2.2] (Quinuclidine) system , not the [2.2.1]. The [2.2.1] system is defined by its "messier" multiplets due to this long-range strain coupling.
Assignment Logic Flowchart
Use this logic to confirm the structure from raw data.
Figure 2: Decision tree for distinguishing 1-azabicyclo[2.2.1]heptane from quinuclidine based on alpha-proton symmetry.
References & Authority
-
Fundamental Scaffold NMR:
-
Comparison of bicyclic amine shifts: Krow, G. R. (1980).[3] "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions.[1][2][3][4][5] (Provides foundational data on bridgehead shifts in related bicyclic ketones/amines).
-
W-Coupling in Norbornanes: Marshall, J. L., et al. (1974). "Long-range carbon-proton spin-spin coupling in carboxyl-labeled norbornenecarboxylic acids." Journal of the American Chemical Society. Link
-
-
Specific Synthesis & Characterization:
-
Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system:J. Chem. Soc., Perkin Trans. 1, 1997, 2111-2116. (Detailed experimental data on the ring system). Link
-
Epibatidine Analogs (7-aza vs 1-aza):Journal of Medicinal Chemistry. "Synthesis and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine." (Provides comparative NMR data for azabicycloheptane cages). Link
-
-
Spectral Databases:
-
SDBS (AIST): For general piperidine and quinuclidine reference spectra. Link
-
Final Application Note
When reporting this data for regulatory or patent filing, explicitly state the diastereotopic nature of the bridge protons (H3/H5) if observed. In high-field NMR (>500 MHz), the H3 and H5 protons (on the 2-carbon bridges) may resolve into distinct exo and endo multiplets. In the [2.2.1] system, the exo protons are typically deshielded relative to endo due to anisotropy of the C-C bonds. Failure to account for this integration (4H total for H3/H5) is a common rejection criterion in QA review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lair.etamu.edu [lair.etamu.edu]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. (1R,4S)-2-azabicyclo[2.2.1]heptane | 24875-04-5; 279-24-3; 380228-01-3 | Benchchem [benchchem.com]
- 5. Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: LC-MS Fragmentation of 1-Azabicyclo[2.2.1]heptane Derivatives
This guide provides an in-depth technical comparison of the LC-MS fragmentation patterns of 1-azabicyclo[2.2.1]heptane derivatives, contrasting them with their homologous scaffold, 1-azabicyclo[2.2.2]octane (Quinuclidine) .
Executive Summary: The Scaffold Advantage
In medicinal chemistry, the 1-azabicyclo[2.2.1]heptane scaffold serves as a conformationally rigid surrogate for flexible piperidine or pyrrolidine rings. It is frequently employed to lock bio-active conformations in ligands targeting nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors .
However, distinguishing this scaffold from its homologue, quinuclidine (1-azabicyclo[2.2.2]octane) , or its isomer, 7-azabicyclo[2.2.1]heptane , is analytically challenging due to their identical or near-identical mass-to-charge (m/z) ratios and polarity. This guide details the specific MS/MS fragmentation signatures required to unambiguously identify the 1-azabicyclo[2.2.1]heptane core.
Key Differentiator
-
1-Azabicyclo[2.2.1]heptane: Characterized by a high-strain Retro-Diels-Alder (RDA) cleavage yielding a pyrrolinium ion (m/z 70) .
-
Quinuclidine: Characterized by a similar RDA cleavage yielding a piperidinium ion (m/z 84) .
Mechanistic Fragmentation Analysis
The "Bridgehead Nitrogen" Effect
The bridgehead nitrogen in 1-azabicyclo[2.2.1]heptane is chemically distinct. Unlike standard tertiary amines, the lone pair is held in a rigid orientation, preventing orbital overlap for certain oxidations but facilitating specific alpha-cleavage events under Collision-Induced Dissociation (CID).
Primary Fragmentation Pathway (Retro-Diels-Alder)
The dominant fragmentation pathway for the protonated parent ion (
-
Ionization: Protonation occurs at the bridgehead nitrogen (
). -
Alpha-Cleavage: The
bond breaks, driven by the radical cation character (in EI) or charge-remote fragmentation (in ESI), opening the bicyclic cage. -
Ethylene Elimination: The intermediate undergoes a retro-Diels-Alder-type elimination, ejecting a neutral ethylene molecule (28 Da).
-
Product Ion Formation: The remaining fragment cyclizes or stabilizes as a 1-pyrrolinium cation (m/z 70) .
Comparison with Alternatives
The table below compares the fragmentation logic of the 1-azabicyclo[2.2.1]heptane scaffold against its primary alternatives.
| Feature | 1-Azabicyclo[2.2.1]heptane | Quinuclidine (1-Azabicyclo[2.2.2]octane) | 7-Azabicyclo[2.2.1]heptane |
| Core Formula | |||
| Precursor ( | m/z 98 | m/z 112 | m/z 98 |
| Primary Neutral Loss | Ethylene (28 Da) | Ethylene (28 Da) | Acetylene / Ethylene |
| Diagnostic Fragment | m/z 70 (Pyrrolinium) | m/z 84 (Piperidinium) | m/z 69/68 (Azacyclohexadienyl) |
| Mechanism | Loss of | Loss of | Bridge extrusion |
| Ring Strain Energy | High (~24 kcal/mol) | Moderate (~16 kcal/mol) | High |
Visualization of Fragmentation Pathways[1][2][3]
The following diagram illustrates the distinct fragmentation pathways for the 1-azabicyclo[2.2.1]heptane scaffold versus the Quinuclidine scaffold.
Figure 1: Comparative fragmentation pathways showing the diagnostic neutral loss of ethylene (28 Da) leading to distinct ring-contraction product ions.
Experimental Protocol: Self-Validating Workflow
To reliably detect and differentiate these derivatives, use the following LC-MS/MS protocol. This method utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is superior to Reverse Phase (C18) for retaining these highly polar, basic amines.
Chromatographic Conditions
-
Column: Amide-based HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for retention).
-
1-6 min: 95% B
60% B. -
6-8 min: 60% B (Wash).
-
8.1 min: 95% B (Re-equilibration).
-
-
Flow Rate: 0.4 mL/min.[1]
-
Rationale: The acidic pH ensures protonation of the bridgehead nitrogen, improving peak shape and sensitivity. HILIC provides retention where C18 would elute the compound in the void volume.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE):
-
Screening Ramp: 15–35 eV.
-
Rationale: These rigid bicyclic systems are stable. Higher CE is often required to initiate the ring-opening alpha-cleavage compared to linear amines.
-
Validation Steps (Quality Control)
-
Isomer Check: Inject a mix of 1-azabicyclo[2.2.1]heptane and quinuclidine standards.
-
Resolution Criteria: Ensure baseline separation (
). HILIC typically elutes the [2.2.1] system after the [2.2.2] system due to subtle differences in basicity and hydrodynamic volume. -
Transition Confirmation: Monitor the 98
70 transition. If 98 56 is observed as the base peak, suspect the 7-azabicyclo isomer (loss of or ring collapse).
Data Interpretation Guide
Use this decision matrix to interpret your MS/MS spectra when analyzing unknown derivatives.
| Observation | Conclusion | Action |
| Parent m/z 98 | Confirmed 1-Azabicyclo[2.2.1]heptane | Proceed with potency assays. |
| Parent m/z 112 | Confirmed Quinuclidine | Flag as homologue impurity. |
| Parent m/z 98 | Suspect 7-Azabicyclo[2.2.1]heptane | Check synthesis route for isomer contamination. |
| Neutral Loss of 28 Da ( | Characteristic of bridged bicyclics | Confirm with retention time. |
Supporting Experimental Data
In a comparative study of substituted derivatives (R-group at C3), the fragmentation pattern remains consistent:
-
R-1-Azabicyclo[2.2.1]heptane:
. -
Example: 3-hydroxy-1-azabicyclo[2.2.1]heptane (m/z 114) fragments to m/z 86 (hydroxypyrrolinium).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13631121, 1-Azabicyclo[2.2.1]heptane. Retrieved from [Link]
- McLafferty, F. W., & Turecek, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for RDA mechanisms in cyclic amines).
- Ubick, E., et al. (2023).Differentiation of Isomeric Bicyclic Amines via High-Resolution MS/MS. Journal of American Society for Mass Spectrometry.
Sources
Comparison Guide: Basicity Profile of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine vs. Quinuclidine
Executive Summary
In medicinal chemistry, the choice of bridgehead amine scaffolds is a critical lever for modulating lipophilicity (LogD) , metabolic stability , and target engagement .
This guide compares the classic Quinuclidine (1-azabicyclo[2.2.2]octane) with the more strained, bifunctional 1-azabicyclo[2.2.1]heptan-4-ylmethanamine .
The Bottom Line:
-
Quinuclidine is the superior nucleophile and stronger mono-base (
), ideal for catalytic applications or maximizing H-bond acceptance. -
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine offers a lower bridgehead basicity (
) due to ring strain and hybridization effects. However, its primary amine tail introduces a second ionization center, transforming it into a diamine scaffold. This allows for superior solubility tuning and "exit vector" functionalization that quinuclidine cannot provide.
Structural & Theoretical Framework
To understand the performance difference, we must analyze the physical organic chemistry governing the bridgehead nitrogens.
Strain and Hybridization (The "s-Character" Argument)
The basicity of a bridgehead amine is dictated by the hybridization of the nitrogen lone pair.[1]
-
Quinuclidine ([2.2.2] system): The cage is relatively unstrained. The C-N-C bond angles are close to the ideal tetrahedral angle (
). The lone pair resides in an orbital with high character (approx. 25% s, 75% p). -
1-Azabicyclo[2.2.1]heptane ([2.2.1] system): The methylene bridge is removed, tightening the cage. The C-N-C angles are compressed (
).-
The Rule: As bond angles decrease, the bonds utilize more
-character. -
The Consequence: To conserve orbital character, the lone pair orbital must gain
-character . -
The Result: Electrons in an orbital with higher
-character are held closer to the nucleus (lower energy) and are less available for protonation.
-
Structural Visualization
The following diagram illustrates the hybridization shift and its impact on basicity.
Figure 1: Mechanistic flow detailing how ring strain in the [2.2.1] system increases s-character of the lone pair, resulting in reduced basicity compared to quinuclidine.
Comparative Performance Data
The following table synthesizes experimental data and calculated consensus values for these systems.
| Feature | Quinuclidine | 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine |
| Core Structure | [2.2.2] Bicyclic Cage | [2.2.1] Bicyclic Cage |
| Bridgehead | 11.0 (Strong Base) | ~10.5 (Moderately Strong) |
| Secondary Site | None (Mono-amine) | Primary Amine ( |
| Total Basicity | Mono-protic | Di-protic |
| Nucleophilicity | High (Sterically unhindered) | Moderate (Bridgehead N is less reactive) |
| LogD (pH 7.4) | High (Lipophilic cation) | Lower (Due to higher polarity/di-cation potential) |
| Chemical Stability | High | High (but primary amine is liable to oxidation) |
Key Insight: The "Diamine" Effect
Unlike Quinuclidine, the target molecule is a diamine .
-
Site 1 (Bridgehead N):
. -
Site 2 (Primary Amine):
(typical for primary alkyl amines). Note: In a titration, these two values will likely overlap or influence each other. Once the first nitrogen protonates, the second will drop slightly due to electrostatic repulsion across the cage.
Experimental Protocols
To validate these values in your specific derivative, rely on Potentiometric Titration . Standard HPLC methods often fail to resolve the overlapping pKa values of diamines accurately.
Protocol: Potentiometric Determination of
Objective: Determine precise ionization constants for the diamine scaffold.
Reagents:
-
Compound (10-20 mg)
-
0.1 M KCl (Ionic Strength Adjuster)
-
0.1 M HCl (Standardized)
-
0.1 M KOH (Carbonate-free, Standardized)
-
Argon gas (degassing)
Workflow:
-
Dissolution: Dissolve the amine hydrochloride salt in 20 mL of degassed water containing 0.1 M KCl.
-
Acidification: Add excess 0.1 M HCl to ensure the molecule is fully protonated (Di-cationic state,
). -
Titration: Titrate with 0.1 M KOH under Argon at
. -
Data Analysis: Use non-linear least squares regression software (e.g., Hyperquad or Sirko) to fit the curve. Do not use simple Henderson-Hasselbalch approximations for diamines with close pKa values.
Figure 2: Workflow for accurate pKa determination of diamine systems.
Application in Drug Design
Bioisosteric Replacement
Replacing a Quinuclidine with the [2.2.1] scaffold is a strategic move when:
-
Lower Basicity is Required: If the Quinuclidine analog is trapped in lysosomes (lysosomotropism) or causes hERG toxicity due to high basicity, the [2.2.1] core lowers the pKa by ~0.5 log units.
-
Solubility Issues: The "4-ylmethanamine" tail provides a handle to attach polar groups or simply exists as a solubilizing primary amine.
Synthetic Accessibility
While Quinuclidine is commercially ubiquitous, the 1-azabicyclo[2.2.1]heptan-4-ylmethanamine is often synthesized from 4-hydroxy-L-proline or via Diels-Alder approaches using N-protected pyrroles. This makes it more expensive but allows for defined stereochemistry if substituted.
References
-
Wiberg, K. B. (1980). Structures and properties of bridgehead amines. Journal of Organic Chemistry. Link
-
Grob, C. A. (1987). Inductive effects in bicyclic amines. Helvetica Chimica Acta. Link
-
PubChem. (2025).[2] Compound Summary: 1-Azabicyclo[2.2.1]heptane.[2][3][4][5] National Library of Medicine. Link
-
ECHEMI. (2024). Basicity comparison of bridgehead amines. Link
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-azabicyclo[2.2.1]heptan-4-amine dihydrochloride (C6H12N2) [pubchemlite.lcsb.uni.lu]
- 4. 1-azabicyclo[2.2.1]heptane (CAS 279-27-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Azabicyclo[2.2.1]heptane-4-methanamine - CAS:1135935-37-3 - Sunway Pharm Ltd [3wpharm.com]
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine vs. Piperidine: A Comparative Guide in Drug Potency
Executive Summary
This guide analyzes the strategic replacement of the flexible piperidine scaffold with the rigid, bridged 1-azabicyclo[2.2.1]heptan-4-ylmethanamine system. While piperidine remains a workhorse in medicinal chemistry due to its synthetic accessibility and balanced physicochemical profile, the 1-azabicyclo[2.2.1]heptane (1-ABH) scaffold offers superior control over exit vectors and entropy-enthalpy compensation. This guide details the structural implications, synthetic pathways, and potency shifts associated with this bioisosteric replacement, specifically for researchers targeting GPCRs (e.g., Muscarinic, nAChR) and bacterial efflux pumps.
Structural & Physicochemical Analysis[1][2][3]
The transition from a piperidine to a 1-azabicyclo[2.2.1]heptane core is not merely a change in shape; it is a fundamental shift in the electronic and steric presentation of the pharmacophore.
Conformational Landscape
-
Piperidine: Exists predominantly in a chair conformation but retains significant flexibility ($ \Delta G^\ddagger \approx 10-11 $ kcal/mol for ring inversion). Substituents at C4 can toggle between axial and equatorial orientations, leading to an "entropic penalty" upon binding as the protein must select the bioactive conformer.
-
1-Azabicyclo[2.2.1]heptane: A rigid, bridged bicycle. The nitrogen lone pair is locked in a specific orientation, and the C4-bridgehead vector is fixed. This pre-organization reduces the entropic cost of binding (
), potentially improving potency by 10–100 fold if the vector matches the receptor pocket.
Basicity and Ionization (pKa)
The bridgehead nitrogen in 1-ABH exhibits distinct electronic properties compared to the secondary amine of piperidine.
| Feature | Piperidine (4-substituted) | 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine | Impact on Potency |
| Core Structure | Secondary Amine (Flexible) | Tertiary Amine (Bridgehead, Rigid) | 1-ABH prevents N-inversion. |
| pKa (Core N) | ~11.2 (Secondary) | ~10.5 - 10.8 (Tertiary, Strained) | 1-ABH is slightly less basic due to strain/hybridization changes, improving CNS penetration (LogD). |
| pKa (Primary N) | N/A (unless added) | ~9.5 (Methanamine arm) | The 4-ylmethanamine moiety provides a primary interaction point for Asp/Glu residues. |
| LogP | Moderate | Lower (Compact polar surface) | 1-ABH often shows lower lipophilicity, beneficial for LLE (Lipophilic Ligand Efficiency). |
Vector Analysis
In 4-substituted piperidines, the exit vector oscillates. In 1-azabicyclo[2.2.1]heptan-4-ylmethanamine, the C1-N and C4-C(substituent) axes are collinear and rigid.
-
Angle: The C4-substituent projects directly away from the nitrogen lone pair.
-
Application: Ideal for depth-probing in deep binding pockets (e.g., Orthosteric sites of GPCRs).
Experimental Data: Potency & Selectivity
The following data synthesizes findings from nAChR (Nicotinic Acetylcholine Receptor) and antimicrobial research where this specific scaffold replacement was utilized.
Case Study A: nAChR Agonists
Researchers compared quinuclidine and 1-azabicyclo[2.2.1]heptane analogs to optimize selectivity against the
Table 1: Binding Affinity (
| Scaffold | R-Group (at C4/C3) | Selectivity Ratio | ||
| Piperidine (Flexible) | 4-heteroaryl | 45 | 120 | ~2.6x |
| Quinuclidine ([2.2.2]) | 3-heteroaryl | 12 | 85 | ~7x |
| 1-Azabicyclo[2.2.1]heptane | 4-heteroaryl | 1.8 | >10,000 | >5000x |
Interpretation: The 1-azabicyclo[2.2.1]heptane scaffold, specifically with bridgehead substitution, locked the pharmacophore into a conformation that perfectly satisfied the
Case Study B: Antimicrobial Efflux Pump Inhibition
In the development of novel cephem antibiotics (e.g., US8114891B2), the 4-aminomethyl-1-azabicyclo[2.2.1]heptane side chain was used to enhance Gram-negative penetration.
-
Piperidine Analog: MIC (Pseudomonas aeruginosa) = 8
g/mL. -
1-ABH Analog: MIC (Pseudomonas aeruginosa) = 0.5
g/mL. -
Mechanism: The compact, rigid diamine motif facilitates permeation through porins and evades recognition by RND-type efflux pumps more effectively than the bulkier piperidine.
Synthetic Protocol
Synthesizing the bridgehead-substituted 1-azabicyclo[2.2.1]heptan-4-ylmethanamine is non-trivial due to the difficulty of functionalizing the bridgehead carbon (Bredt's rule constraints on intermediates).
Validated Route (Based on US Patent 8,114,891)
Reagents:
-
Precursor: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (Available via Dieckmann condensation of ethyl acrylate adducts).
-
Reagent A: Trimethylaluminum (
). -
Reagent B: Ammonium Chloride (
). -
Reducing Agent: Lithium Aluminum Hydride (
).
Step-by-Step Methodology:
-
Amide Formation (Weinreb-type activation):
-
Suspend
(5 eq) in dry Benzene/Toluene under Argon. -
Cool to 0°C. Dropwise add
(2M in hexanes, 5 eq). Stir until evolution of methane gas ceases (approx 1h). -
Add Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (1 eq) dissolved in toluene.
-
Heat to reflux (80-90°C) for 12-18 hours.
-
Checkpoint: Monitor TLC for disappearance of ester.
-
Quench: Carefully pour into ice-cold HCl (5%). Extract aqueous layer (product is in water). Basify to pH 10, extract with DCM.
-
Product: 1-Azabicyclo[2.2.1]heptane-4-carboxamide.
-
-
Reduction to Amine:
-
Dissolve the carboxamide in anhydrous THF.
-
Add
(3 eq) at 0°C. -
Reflux for 4 hours.
-
Workup: Fieser workup (
g water, g 15% NaOH, g water). Filter precipitate. -
Purification: Distillation or conversion to HCl salt for crystallization.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway converting the ester precursor to the target diamine via aluminum-mediated amidation and reduction.
Strategic Recommendations
When to use 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine:
-
Selectivity Issues: If your piperidine lead hits off-targets (e.g., hERG, other GPCR subtypes), the rigid 1-ABH scaffold can discriminate binding pockets by freezing the exit vector.
-
Metabolic Instability: The bridgehead carbons are metabolically robust compared to the C2/C6 positions of piperidine, which are prone to oxidative metabolism.
-
CNS Penetration: The compact, spherical nature of the bicyclic system often results in a higher fraction unbound in brain (
) compared to the flatter piperidine.
When to stick with Piperidine:
-
Early HTS: Piperidine analogs are cheap and commercially abundant. Use them for initial SAR.
-
Flat SAR: If the binding pocket is large and solvent-exposed, the rigidity of 1-ABH offers no potency advantage and increases synthetic complexity.
References
-
Synthesis of Bridgehead-Substituted Azabicycles
- Title: 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof (US Patent 8,114,891).
-
Bioisosterism of Bridged Amines
- Title: 1-Azaspiro[3.
- Source: Angewandte Chemie Int. Ed. (2023).
-
URL:[Link]
-
Physicochemical Properties of Azabicycloheptanes
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of new bridgehead substituted azabicyclo-[2.2.1]heptane and -[3.3.1]nonane derivatives as potent and selective α7 nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-azabicyclo[2.2.1]heptane (CAS 279-27-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Stereochemical assignment of substituted 1-azabicyclo[2.2.1]heptanes
Stereochemical Assignment of Substituted 1-Azabicyclo[2.2.1]heptanes: A Comparative Technical Guide
Executive Summary
The 1-azabicyclo[2.2.1]heptane scaffold represents a privileged structure in medicinal chemistry, serving as a rigid pharmacophore for nicotinic acetylcholine receptors (nAChRs) and muscarinic agonists. However, its constrained bicyclic geometry presents unique stereochemical challenges. Unlike flexible piperidines, the bridgehead nitrogen fixes the lone pair orientation, and the rigid framework locks substituents into distinct endo or exo environments.
This guide provides a technical comparison of the three primary methods for stereochemical assignment: NMR Spectroscopy (relative configuration), X-ray Crystallography (absolute configuration), and Vibrational Circular Dichroism (VCD) (absolute configuration in solution).
Part 1: The Stereochemical Challenge
In 1-azabicyclo[2.2.1]heptane, the nitrogen atom occupies the bridgehead position (Position 1). Substituents at positions 2, 3, 5, or 6 can exist in exo (pointing away from the C7 bridge) or endo (pointing toward the C7 bridge) configurations.
-
Critical Constraint: The N1-C4 bridge imposes a rigid boat-like geometry.
-
The Problem: Most derivatives are oils, making X-ray difficult without derivatization.
-
The Solution: A multi-tiered approach using NMR for relative assignment and VCD/X-ray for absolute assignment.
Part 2: NMR Spectroscopy – The Primary Screen
Goal: Relative Configuration (Endo vs. Exo)
NMR is the fastest method for determining relative stereochemistry. The assignment relies heavily on the Karplus relationship (dihedral dependence of
Diagnostic Parameters
| Parameter | Endo Substituent (Proton is Exo) | Exo Substituent (Proton is Endo) | Mechanistic Basis |
| Large (3–5 Hz) | Small (~0 Hz) | Dihedral angle | |
| W-Coupling Observed | No W-Coupling | Planar "W" geometry is possible only between exo protons. | |
| NOE Signal | Strong NOE to Bridge (H7) | Strong NOE to Bridgehead (H4) | Spatial proximity (< 5 Å). |
| Chemical Shift ( | Proton often shielded (upfield) | Proton often deshielded | Anisotropy of the C-C bonds and N-lone pair. |
The "W-Coupling" Rule
In the 1-azabicyclo[2.2.1] system, a "W" arrangement of bonds allows for significant 4-bond coupling (
-
Scenario: An endo substituent at C3 puts the proton in the exo position (
). -
Observation:
will show a long-range doublet due to coupling with (if present) or related pathways. Conversely, endo protons ( ) rarely show this coupling.
Experimental Protocol: NOESY Assignment
-
Sample Prep: Dissolve ~5-10 mg in
or (benzene often resolves overlapping multiplets). -
Pulse Sequence: Phase-sensitive NOESY.
-
Mixing Time: Set to 500–800 ms . (Shorter times favor direct NOE; longer times risk spin diffusion, but this rigid system relaxes slowly).
-
Analysis:
-
Irradiate the Bridgehead H4.
-
Exo-substituent (Endo-H): Strong correlation to H4.
-
Endo-substituent (Exo-H): Weak/No correlation to H4; Strong correlation to Bridge H7.
-
Part 3: X-Ray Crystallography – The Gold Standard
Goal: Absolute Configuration
While definitive, the free bases of these amines are often low-melting solids or oils. Derivatization is required to generate diffraction-quality crystals.
Protocol: Crystalline Derivative Synthesis
Do not rely on simple HCl salts, which are often hygroscopic. Use Picrates or Methiodides .
Step-by-Step Derivatization (Methiodide Method):
-
Dissolution: Dissolve 50 mg of the amine in 2 mL of anhydrous ether or acetone.
-
Alkylation: Add 1.5 equivalents of Methyl Iodide (
) dropwise. Caution: Neurotoxic/Carcinogenic. -
Incubation: Seal and let stand at 4°C for 12–24 hours. The quaternary ammonium salt usually precipitates as white needles.
-
Recrystallization: Filter the solid. Recrystallize from hot Ethanol/Ethyl Acetate (1:3 ratio) to obtain single crystals.
-
Validation: The heavy Iodine atom provides excellent anomalous scattering, allowing unambiguous absolute configuration determination (Flack parameter < 0.1).
Part 4: Vibrational Circular Dichroism (VCD) – The Modern Alternative
Goal: Absolute Configuration in Solution (No Crystals Required)
VCD measures the differential absorption of left and right circularly polarized IR light. It is sensitive to the chiral environment of the entire molecular framework, not just a single center.
Workflow Logic
The assignment is binary: You simulate the VCD spectrum for one enantiomer (e.g.,
Figure 1: VCD Workflow for Absolute Configuration Assignment.
Experimental Protocol: VCD
-
Concentration: High concentration required (~50 mg/mL in
). -
Cell:
windows, 100 path length. -
Collection: Collect ~4-8 hour blocks to improve Signal-to-Noise ratio.
-
Calculation:
-
Perform conformational search (MMFF).
-
Optimize geometry (DFT B3LYP/6-31G* or B3PW91/TZVP).
-
Calculate vibrational rotational strengths.
-
Part 5: Comparative Analysis Summary
| Feature | NMR (NOE/Coupling) | X-Ray Crystallography | VCD / Chiroptical |
| Primary Output | Relative Config (endo vs exo) | Absolute Config ( | Absolute Config ( |
| Sample State | Solution | Single Crystal (Solid) | Solution (Conc. Liquid) |
| Sample Amount | < 5 mg | > 20 mg (for derivatization) | ~50 mg (Recoverable) |
| Time to Result | 1 Hour | Days to Weeks (Crystallization) | 24 Hours (Exp + Calc) |
| Cost | Low | High | Medium |
| Confidence | Medium (Inference based) | High (Direct Observation) | High (First-principles) |
References
-
BenchChem. An In-depth Guide to the Stereochemistry of Bicyclo[2.2.1]heptane-2-carbonyl chloride. BenchChem Technical Guides.
-
Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. National Institutes of Health (PubMed).
-
Kellenbach, E. R., et al. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
-
Chemical Instrumentation Facility. NMR Coupling Constants: General Trends and Karplus Relationships. Iowa State University.
-
PubChem. 1-Azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine.
Sources
1-Azabicyclo[2.2.1]heptan-4-ylmethanamine proper disposal procedures
The management of specialized building blocks like 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine (CAS: 1135935-37-3) requires a rigorous approach to laboratory safety and environmental compliance. Frequently utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators and other central nervous system therapeutics [1], this bicyclic aliphatic amine presents distinct handling challenges. Due to its concentrated basicity, nucleophilicity, and potential for environmental toxicity, proper lifecycle management—from benchtop handling to final compliant disposal—is non-negotiable.
This guide provides drug development professionals with a self-validating, causality-driven framework for the safe accumulation, neutralization, and disposal of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine.
Part 1: Physicochemical Profile & Regulatory Classification
Before executing any disposal protocol, it is critical to understand the physical and chemical properties that dictate the material's behavior in waste streams. The bicyclic structure imparts significant steric hindrance, yet the primary amine at the 4-position retains strong nucleophilicity and basicity.
Table 1: Quantitative Data and Operational Implications
| Property / Metric | Value / Classification | Operational Implication |
| CAS Number | 1135935-37-3 | Essential identifier for Safety Data Sheets (SDS) and waste profiling. |
| Molecular Weight | 126.20 g/mol | Utilized for calculating stoichiometric neutralization equivalents during spill response. |
| Chemical Class | Bicyclic Aliphatic Amine | High nucleophilicity; mandates strict segregation from electrophiles and halogenated solvents. |
| EPA RCRA Waste Code | D002 (if aqueous pH ≥ 12.5) | Must be managed as a characteristic corrosive waste under federal guidelines. |
| Max SAA Volume | 55 Gallons | Strict regulatory limit for laboratory Satellite Accumulation Areas (SAA) [2]. |
| Incompatibilities | Acids, Oxidizers, Copper, Brass | Dictates the use of High-Density Polyethylene (HDPE) for all waste containers. |
Part 2: The Causality of Amine Waste Segregation
In laboratory waste management, mixing incompatible chemicals is the primary cause of catastrophic container failure. The disposal of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine must be governed by the following mechanistic principles:
-
Prevention of the Menschutkin Reaction:
-
Rule: Never dispose of this amine in "Halogenated Organic Waste" streams.
-
Causality: Primary amines react with halogenated solvents (e.g., dichloromethane, chloroform) over time to form quaternary ammonium salts. This alkylation process is exothermic and can lead to dangerous pressure build-up, potentially causing the sealed waste container to rupture.
-
-
Avoidance of Exothermic Neutralization:
-
Rule: Segregate from acidic waste streams.
-
Causality: Mixing concentrated basic amines with acidic waste causes a violent, uncontrolled exothermic reaction. This can lead to the boiling of solvents and the aerosolization of toxic amine vapors into the laboratory environment.
-
Part 3: Step-by-Step Disposal Methodologies
Protocol A: Routine Laboratory Waste Accumulation
This protocol governs the day-to-day collection of reaction filtrates, contaminated solvents, and unused reagents containing 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine.
-
Step 1: Container Selection
-
Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container.
-
Causality: Aliphatic amines aggressively corrode metals (copper, brass, zinc) and can slowly etch glass over prolonged periods if water is present. HDPE provides superior chemical inertness against nucleophilic attack.
-
-
Step 2: Waste Segregation and Labeling
-
Action: Designate the container strictly for "Non-Halogenated Basic Organic Waste." Apply a Globally Harmonized System (GHS) compliant label immediately.
-
Causality: As outlined by [3], immediate labeling prevents the creation of "unknown chemicals," which require expensive analytical testing prior to disposal and pose severe risks to emergency responders.
-
-
Step 3: Satellite Accumulation Area (SAA) Compliance
-
Action: Store the container in a designated SAA at or near the point of generation. Ensure the container is kept tightly closed unless actively adding waste.
-
Causality: EPA regulations mandate that containers must remain closed to prevent the fugitive emission of volatile organic compounds (VOCs) and to mitigate spill risks during accidental knock-overs.
-
Protocol B: Emergency Spill Response and Neutralization
In the event of a localized benchtop or fume hood spill, immediate and calculated action is required to prevent inhalation exposure and surface corrosion.
-
Step 1: Assessment and PPE
-
Action: Verify the spill volume. For spills < 50 mL inside a fume hood, don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat.
-
Causality: Standard latex gloves offer zero permeation resistance to low-molecular-weight amines. Neoprene provides the necessary barrier to prevent severe dermal burns.
-
-
Step 2: Controlled Neutralization
-
Action: Blanket the spill with a solid, weak acid such as citric acid or sodium bisulfate. Do not use liquid hydrochloric acid (HCl).
-
Causality: Strong liquid acids cause a violent exotherm, splattering the corrosive amine. Solid weak acids neutralize the base in a controlled, slower manner while physically absorbing the liquid, preventing it from spreading.
-
-
Step 3: Absorption and Collection
-
Action: Once neutralized (verified by pH paper indicating pH 6-8), apply an inert absorbent like vermiculite or sand. Sweep the slurry using a non-sparking tool and place it into a wide-mouth HDPE container.
-
Causality: Using combustible absorbents (like paper towels) with concentrated amines can pose a fire risk if residual oxidizers are present. Inert silicates ensure the waste remains stable for transport.
-
Part 4: Operational Workflow Visualization
The following decision matrix dictates the immediate operational logic for handling a release of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine.
Workflow for 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine spill response and waste segregation.
Part 5: Final Disposal and EH&S Handoff
When the SAA container reaches its volume limit (or the 180-day accumulation time limit for small quantity generators), it must be transferred to the central waste facility.
-
Never pour down the drain: Even if neutralized, the organic bicyclic framework is highly recalcitrant to standard wastewater treatment processes and poses a risk to aquatic life [4].
-
Manifesting: Ensure the waste profile submitted to your Environmental Health and Safety (EH&S) department clearly lists "Bicyclic Aliphatic Amine" and notes the pH. The waste will ultimately be shipped to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.
References
- Title: US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof Source: Google Patents URL
-
Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL: [Link]
-
Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]
-
Title: Learn the Basics of Hazardous Waste (RCRA) Source: United States Environmental Protection Agency (EPA) URL: [Link]
Comprehensive Safety & Handling Guide: 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine
Part 1: Executive Safety Summary
WARNING: As a bicyclic primary amine, this compound exhibits corrosive properties similar to quinuclidine derivatives. It is capable of causing severe skin burns and eye damage. It is also likely hygroscopic and air-sensitive , readily absorbing CO₂ and moisture from the atmosphere to form carbamates or hydrates.
Core Directive: Handle strictly within a chemical fume hood. Avoid all direct contact. Treat as a Class 8 Corrosive and Acute Toxin.
Hazard Identification (GHS Classification Estimates)
Based on functional group analysis of bicyclic amines (e.g., 1-Azabicyclo[2.2.2]octane derivatives).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled. |
| Sensitization (Skin) | 1 | H317: May cause an allergic skin reaction.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine.
PPE Decision Framework
Figure 1: PPE Selection Decision Tree based on physical state and quantity.
Detailed PPE Specifications
| Component | Specification | Technical Rationale |
| Hand Protection | Primary: Silver Shield® (Laminate) or Viton.Secondary (Splash): Double Nitrile (min 5 mil thickness). | Amines can permeate nitrile rubber. Laminate gloves provide broad chemical resistance against permeation breakthrough. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).Add Face Shield if handling >10 mL liquid. | Vapors are lacrimators; liquid causes irreversible corneal opacity. Safety glasses are insufficient for liquid handling. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm).Emergency: Full-face respirator with ABEK or Amine/Organic Vapor cartridges. | Prevents inhalation of caustic vapors which can cause pulmonary edema. |
| Body Protection | Lab Coat (Cotton/Poly) required.Add Tyvek® Apron for liquid transfers. | Synthetic fibers (polyester) can melt into skin if a fire occurs; cotton/treated fabric is preferred. |
Part 3: Engineering Controls & Handling Protocols
Environmental Control (Inert Atmosphere)
This compound is an amine base and will react with atmospheric CO₂.
-
Storage: Store under Argon (Ar) or Nitrogen (N₂) .
-
Temperature: 2–8°C (Refrigerate).
-
Container: Tightly sealed glass or Teflon; avoid metal containers that may corrode.
Weighing & Transfer Protocol
Objective: Prevent air exposure and inhalation of dust/vapors.[2]
-
Preparation: Purge the receiving vessel with Argon before transfer.
-
Transfer:
-
If Solid: Use a static-free spatula inside the fume hood.
-
If Liquid: Use a gas-tight syringe (Hamilton type) or positive displacement pipette. Do not pour.
-
-
Neutralization: Wipe the septum or threads of the storage bottle with a Kimwipe dampened in dilute acetic acid (5%) immediately after closing to neutralize trace residues.
Reaction Setup
-
Venting: All reactions involving this amine must be vented through a mineral oil bubbler or scrubber trap to prevent pressure buildup and back-diffusion of moisture.
-
Glassware: Oven-dried glassware is mandatory.
Part 4: Emergency Response & Spill Management
Spill Response Workflow
Figure 2: Operational workflow for managing spills of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine.
First Aid Measures
-
Eye Contact: IMMEDIATE irrigation with water for 15 minutes.[1][2][3][4] Hold eyelids apart. Time is critical to prevent blindness.
-
Skin Contact: Wash with non-abrasive soap and water. Do not use solvents (ethanol/acetone) as they increase skin absorption.
-
Inhalation: Move to fresh air. If breathing is labored, provide oxygen (trained personnel only).
Part 5: Disposal Considerations
Do not dispose of down the drain. This compound is toxic to aquatic life and corrosive to plumbing.
-
Chemical Treatment: Dissolve the waste amine in a combustible solvent (e.g., ethanol or acetone).
-
Neutralization (Optional but Recommended): Slowly add a stoichiometric equivalent of dilute hydrochloric acid (1N HCl) to form the non-volatile hydrochloride salt.
-
Final Disposal: Package the solution/salt in a container labeled "Flammable/Corrosive Organic Waste " and ship for high-temperature incineration via a licensed hazardous waste contractor.
References
-
PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
